Product packaging for N-allyl-N'-benzoyl-urea(Cat. No.:)

N-allyl-N'-benzoyl-urea

Cat. No.: B15106653
M. Wt: 204.22 g/mol
InChI Key: SRIBJXXCEUQPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-allyl-N'-benzoyl-urea (CAS Number: 115475-68-8) is a synthetic organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . Its structure features both allyl and benzoyl groups attached to a urea core. Researchers investigate benzoylurea derivatives for their potential in diverse scientific fields. One primary area of interest is their role as chitin synthesis inhibitors, which makes this class of compounds a subject of study in insect growth regulation and agricultural science . Benzoylphenylureas are recognized for their use in integrated pest management (IPM) programs due to their low toxicity to mammals and predatory insects . Furthermore, structurally related thiourea analogues, such as N-benzoyl-3-allylthiourea, have demonstrated significant research potential in biomedical fields, showing enhanced cytotoxicity against specific breast cancer cell lines, including MCF-7 with HER-2 overexpression . These related compounds appear to act through mechanisms involving the inhibition of nuclear factor kappa B (NF-κB) activation . This compound serves as a valuable building block and reference standard for chemists and biologists exploring the structure-activity relationships of urea-based compounds in both agrochemical and pharmaceutical research. This product is designated for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B15106653 N-allyl-N'-benzoyl-urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(prop-2-enylcarbamoyl)benzamide

InChI

InChI=1S/C11H12N2O2/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15)

InChI Key

SRIBJXXCEUQPDR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of N-allyl-N'-benzoyl-urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-allyl-N'-benzoyl-urea, a molecule of interest in medicinal chemistry and organic synthesis. This document outlines a probable synthetic pathway, detailed experimental protocols, and expected characterization data based on analogous compounds found in the scientific literature. The guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and identify this and related acylurea compounds. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams in the DOT language.

Introduction

Acylureas are a significant class of organic compounds characterized by a urea moiety acylated on one of its nitrogen atoms.[1] This functional group is present in a variety of biologically active molecules, including insecticides and pharmaceutical agents.[1] The benzoylurea substructure, in particular, is a known pharmacophore with applications in drug discovery. The presence of an allyl group introduces a reactive handle for further synthetic modifications, making this compound a versatile intermediate. This guide details a feasible method for its preparation and the analytical techniques for its characterization.

Synthesis of this compound

A common and direct method for the synthesis of N-acylureas involves the reaction of an amide or a substituted urea with an acyl halide.[2] In the case of this compound, the most probable synthetic route is the acylation of allylurea with benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Proposed Reaction Scheme

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of allylurea attacks the electrophilic carbonyl carbon of benzoyl chloride.

Scheme 1: Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Allylurea Allylurea Product This compound Allylurea->Product + Benzoyl Chloride BenzoylChloride Benzoyl Chloride Base Base (e.g., Triethylamine) Base->Product Catalyst Solvent Solvent (e.g., THF, CH2Cl2) Solvent->Product Reaction Medium

Caption: Synthesis of this compound from allylurea and benzoyl chloride.

Experimental Protocol

This protocol is based on general procedures for the acylation of ureas.[2]

Materials:

  • Allylurea

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allylurea (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The following sections detail the expected analytical data based on the known spectral properties of the functional groups present in the molecule.

Physical Properties
PropertyExpected Value
Appearance White solid
Melting Point Not reported, but expected for a crystalline solid
Solubility Soluble in common organic solvents (e.g., CH2Cl2, Ethyl Acetate, Acetone)
Spectroscopic Data

Table 1: Expected Spectroscopic Data for this compound

Technique Functional Group Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR -NH- (urea)8.0 - 10.0 ppm (broad singlet)
Aromatic protons7.4 - 7.9 ppm (multiplet)
Vinylic proton (-CH=)5.8 - 6.0 ppm (multiplet)
Vinylic protons (=CH₂)5.1 - 5.3 ppm (multiplet)
Allylic protons (-CH₂-)3.9 - 4.1 ppm (doublet of triplets)
¹³C NMR Carbonyl (benzoyl)~165 - 170 ppm
Carbonyl (urea)~155 - 160 ppm
Aromatic carbons127 - 135 ppm
Vinylic carbon (-CH=)~130 - 135 ppm
Vinylic carbon (=CH₂)~115 - 120 ppm
Allylic carbon (-CH₂-)~40 - 45 ppm
IR Spectroscopy N-H stretching3200 - 3400 cm⁻¹ (broad)
C=O stretching (amide I)1680 - 1720 cm⁻¹ (benzoyl) and 1640 - 1680 cm⁻¹ (urea)
N-H bending (amide II)1520 - 1570 cm⁻¹
C=C stretching~1640 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺Expected at m/z corresponding to C₁₁H₁₂N₂O₂
[M+H]⁺Expected at m/z corresponding to [C₁₁H₁₂N₂O₂ + H]⁺
Key FragmentsFragments corresponding to the loss of the allyl group and cleavage of the urea linkage are expected.[3]
Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Characterization cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography) Start->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS StructureConfirmation Structure Confirmation NMR->StructureConfirmation IR->StructureConfirmation MS->StructureConfirmation

Caption: Workflow for the purification and characterization of this compound.

Safety Considerations

  • Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents such as THF and dichloromethane are flammable and volatile. Handle with care and avoid ignition sources.

  • Triethylamine is a corrosive and flammable liquid. Use in a fume hood and wear appropriate PPE.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By following the outlined experimental protocol and utilizing the expected characterization data, researchers can confidently prepare and identify this versatile compound. The provided visualizations of the synthetic pathway and characterization workflow offer a clear and concise overview of the necessary steps for successful execution. This information is intended to facilitate further research and development in areas where acylurea derivatives are of interest.

References

An In-depth Technical Guide to N-allyl-N'-benzoyl-urea: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-substituted benzoylureas are a significant class of organic compounds with diverse applications, most notably as potent and selective insecticides.[1] Their mechanism of action typically involves the inhibition of chitin biosynthesis in insects, leading to developmental defects and mortality.[2] This technical guide provides a comprehensive overview of the synthesis, and theoretical properties of N-allyl-N'-benzoyl-urea, a specific derivative within this class. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identity and Properties

While a specific CAS number for this compound has not been identified, its structure and general properties can be inferred from its constituent parts: an allyl group, a urea bridge, and a benzoyl group.

Structure:

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of this compound and related compounds for comparison. These values are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyBenzoylurea[3]Allylurea[4]N-benzoyl-N'-phenylurea[5]Predicted this compound
CAS Number 614-22-2557-11-91821-33-6Not Available
Molecular Formula C8H8N2O2C4H8N2OC14H12N2O2C11H12N2O2
Molecular Weight 164.16 g/mol 100.12 g/mol 240.26 g/mol 204.22 g/mol
Appearance White to Almost white powder to crystalCream colored powderWhite crystalsPredicted to be a solid
Melting Point Not specifiedNot specified210 to 213 °CNot Available
Solubility Low in waterNot specifiedNot specifiedPredicted to have low water solubility

Synthesis of this compound

Several synthetic routes are available for the preparation of N-substituted benzoylureas. The most common and adaptable methods for synthesizing this compound are outlined below.

General Synthetic Workflow

The synthesis of this compound can be approached through a few key pathways, primarily involving the reaction of a benzoyl isocyanate with allylamine or the acylation of allylurea with benzoyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzoyl Chloride Benzoyl Chloride Benzoyl Isocyanate Benzoyl Isocyanate Benzoyl Chloride->Benzoyl Isocyanate + AgNCO or NaNCO Allylamine Allylamine Allylurea Allylurea This compound This compound Allylurea->this compound + Benzoyl Chloride Benzoyl Isocyanate->this compound + Allylamine

Caption: General synthetic routes to this compound.

Experimental Protocols

Method 1: From Benzoyl Isocyanate and Allylamine

This is a widely used method for the synthesis of N-substituted benzoylureas.

Step 1: Preparation of Benzoyl Isocyanate

  • Materials: Benzoyl chloride, silver cyanate (AgNCO) or sodium cyanate (NaNCO), and an inert solvent (e.g., dry toluene or acetonitrile).

  • Procedure: A solution of benzoyl chloride in the inert solvent is treated with a slight excess of silver cyanate or sodium cyanate. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by IR spectroscopy by observing the disappearance of the acid chloride carbonyl peak and the appearance of the isocyanate peak at ~2250 cm⁻¹). The resulting precipitate (AgCl or NaCl) is filtered off, and the filtrate containing the benzoyl isocyanate is used directly in the next step.

Step 2: Reaction with Allylamine

  • Materials: Benzoyl isocyanate solution, allylamine, and an inert solvent.

  • Procedure: The solution of benzoyl isocyanate is cooled in an ice bath. A solution of allylamine in the same inert solvent is added dropwise with stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred at room temperature for a few hours. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.

Method 2: From Allylurea and Benzoyl Chloride

This method involves the direct acylation of allylurea.

  • Materials: Allylurea, benzoyl chloride, a base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure: To a stirred solution of allylurea and the base in the inert solvent, benzoyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization to afford this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, the benzoylurea class of compounds is well-established for its insecticidal properties.[1]

Insecticidal Activity

Benzoylureas act as insect growth regulators by inhibiting chitin synthase, a crucial enzyme in the formation of the insect exoskeleton.[2] This disruption of the molting process is highly selective for insects and some other arthropods, making these compounds relatively safe for mammals and other non-target organisms.[1] It is highly probable that this compound would exhibit similar insecticidal activity.

Signaling Pathway of Chitin Synthesis Inhibition:

Chitin_Synthesis_Inhibition Benzoylurea Benzoylurea Chitin Synthase Chitin Synthase Benzoylurea->Chitin Synthase Inhibits Chitin Polymer Chitin Polymer Chitin Synthase->Chitin Polymer Catalyzes UDP-N-acetylglucosamine UDP-N-acetylglucosamine UDP-N-acetylglucosamine->Chitin Synthase Substrate Insect Cuticle Insect Cuticle Chitin Polymer->Insect Cuticle Forms Defective Molting Defective Molting Insect Cuticle->Defective Molting Leads to

Caption: Mechanism of action of benzoylurea insecticides.

Other Potential Applications

Recent research has explored other potential biological activities of benzoylurea derivatives, including:

  • Antifungal and Antibacterial Activity: Some novel benzoylurea derivatives containing pyrimidine moieties have shown promising in vitro antifungal and antibacterial activities.[6]

  • Anticancer Activity: Certain N-aryl-N'-benzylurea derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines.

Further research would be necessary to determine if this compound possesses similar activities.

Conclusion

This compound is a member of the well-established class of benzoylurea compounds. While specific data for this compound is limited, its synthesis can be readily achieved through established chemical methodologies. Based on the known biological activities of related compounds, this compound holds potential as an insecticide and may exhibit other valuable pharmacological properties. This guide provides a foundational understanding for researchers interested in the synthesis and exploration of this and other novel benzoylurea derivatives. Further experimental investigation is warranted to fully characterize its physicochemical properties and biological activity profile.

References

An In-depth Technical Guide on the Physical and Chemical Properties of N-allyl-N'-benzoyl-urea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data specifically for N-allyl-N'-benzoyl-urea is limited. The following guide has been compiled using information on structurally similar compounds and established principles of organic chemistry. The quantitative data presented are estimations and predictions based on these related compounds and should be confirmed through experimental validation.

Introduction

This compound is a derivative of urea featuring both an allyl and a benzoyl substituent. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science. Urea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The presence of the allyl group can be useful for polymerization and further functionalization, while the benzoyl group can contribute to receptor binding and biological activity. This document provides a comprehensive overview of the predicted physical and chemical properties of this compound, a plausible synthetic protocol, and an exploration of its potential biological significance based on related structures.

Chemical Structure and Properties

The chemical structure of this compound consists of a central urea core with an allyl group attached to one nitrogen atom and a benzoyl group attached to the other.

Table 1: Estimated Physical and Chemical Properties of this compound
PropertyEstimated ValueNotes
Molecular Formula C₁₁H₁₂N₂O₂-
Molecular Weight 204.23 g/mol -
Appearance White to off-white crystalline solidBased on similar urea derivatives.
Melting Point 130-150 °CEstimated based on related benzoylurea and allylurea compounds. The exact value is highly dependent on crystal packing.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.Benzoylureas are generally lipophilic.[2]
pKa ~18-20 (most acidic proton on N')Estimated based on typical pKa values for amides and ureas.

Synthesis

A plausible and efficient method for the synthesis of this compound is through the reaction of allylurea with benzoyl chloride in the presence of a base. This method is analogous to the Schotten-Baumann reaction used for the synthesis of amides and related compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • Allylurea

  • Benzoyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask, dissolve allylurea (1.0 equivalent) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

G Synthesis of this compound allylurea Allylurea intermediate Reaction Mixture allylurea->intermediate benzoyl_chloride Benzoyl Chloride benzoyl_chloride->intermediate base Pyridine base->intermediate + solvent DCM/THF solvent->intermediate in product This compound intermediate->product Reaction & Purification G Hypothetical Signaling Pathway for COX Inhibition stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid releases pla2->phospholipids acts on cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes pain Pain & Inflammation prostaglandins->pain mediates drug This compound (Hypothetical) drug->cox inhibits

References

An In-depth Technical Guide on the Solubility of N-allyl-N'-benzoyl-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-allyl-N'-benzoyl-urea. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document synthesizes information from structurally related compounds, namely N-allylurea and benzoylurea, to project the likely solubility profile of this compound. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various solvents.

Introduction to this compound

This compound belongs to the class of N-acylureas, which are characterized by a urea core acylated with a benzoyl group. The presence of both an allyl group and a benzoyl group on the urea structure suggests a molecule with mixed polarity. The benzoyl group introduces a significant nonpolar, aromatic character, which generally decreases aqueous solubility. The allyl urea moiety, while containing polar nitrogen and oxygen atoms capable of hydrogen bonding, is not expected to completely counteract the lipophilic nature of the benzoyl group. Benzoylureas as a class are noted for being highly crystalline, lipophilic solids with generally low solubility in water and many organic solvents[1].

Projected Solubility Profile

Based on the known solubility of related compounds and the general properties of benzoylureas, the following table summarizes the projected solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental measurement.

Solvent ClassSolventProjected SolubilityRationale
Polar Protic WaterVery LowThe dominant lipophilic benzoyl group is expected to significantly limit solubility in water, despite the hydrogen bonding potential of the urea group. Benzoylureas are generally known for their very low water-solubility[1].
EthanolLow to ModerateThe presence of the allyl group and the potential for hydrogen bonding with ethanol may afford some solubility. However, the benzoyl group will likely limit high solubility.
MethanolLow to ModerateSimilar to ethanol, methanol's polarity and hydrogen bonding capability may allow for some dissolution of the compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility. Many benzoylurea derivatives show good solubility in DMSO[2].
Dimethylformamide (DMF)Moderate to HighSimilar to DMSO, DMF is a strong polar aprotic solvent that is likely to be effective in dissolving this compound[2].
AcetoneLow to ModerateAcetone's moderate polarity may allow for some dissolution of the compound.
Nonpolar HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the moderately polar this compound.
TolueneLowThe aromatic nature of toluene might offer some interaction with the benzoyl group, but overall solubility is expected to be low due to the polarity of the urea moiety.
Chlorinated Dichloromethane (DCM)Low to ModerateDCM is a versatile solvent for many organic compounds and may provide moderate solubility for this compound.
ChloroformLow to ModerateSimilar to DCM, chloroform is a common solvent for organic synthesis and purification and is expected to have a similar solvating capacity for this compound. N-allylurea shows slight solubility in chloroform.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.

3.1. Materials and Equipment

  • This compound (pure solid)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps and PTFE septa (e.g., 10-20 mL)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Pipette a known volume of the selected solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the concentration in the experimental samples.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess solid this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered solution F->G H Quantify using HPLC-UV or similar G->H I Calculate solubility from concentration H->I

Caption: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

References

N-Allyl-N'-Benzoyl-Urea: A Technical Overview of Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a thorough review of scientific literature and patent databases did not yield specific information on the discovery, history, or biological activity of the compound N-allyl-N'-benzoyl-urea. This technical guide, therefore, provides a comprehensive overview based on the established chemistry and pharmacology of the broader classes of N-acylureas and benzoylureas, to which this compound belongs. The methodologies and potential applications described herein are extrapolated from structurally related compounds and should be considered as a predictive framework for researchers, scientists, and drug development professionals.

Introduction to N-Acylureas and Benzoylureas

N-acylureas are a class of organic compounds characterized by a urea core with an acyl group attached to one of the nitrogen atoms. The benzoylurea subclass, which includes the target compound this compound, features a benzoyl group as the acyl substituent. These compounds are of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities.[1][2]

The structural motif of N-acylureas allows for a variety of substitutions on the nitrogen atoms, leading to a vast chemical space with a wide range of physicochemical and biological properties. Many benzoylurea derivatives have been developed as potent insecticides that act by inhibiting chitin synthesis in insects, thereby disrupting their molting process.[3] Furthermore, various N-acylurea derivatives have been investigated for their potential as anticonvulsant, anticancer, and antimicrobial agents.[1][4][5]

Plausible Synthetic Routes for this compound

While a specific synthesis for this compound has not been reported, several well-established methods for the synthesis of N-acylureas can be applied. The most common approaches involve the reaction of a primary amine with a benzoyl isocyanate or the acylation of a substituted urea.

Method 1: Reaction of Allylamine with Benzoyl Isocyanate

This is a direct and often high-yielding method for the synthesis of N,N'-disubstituted ureas. Benzoyl isocyanate can be generated in situ from benzamide and oxalyl chloride or purchased directly.

Experimental Protocol:

  • Preparation of Benzoyl Isocyanate (in situ): To a solution of benzamide (1 equivalent) in a dry, aprotic solvent such as dichloromethane or toluene, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for 2-4 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude benzoyl isocyanate.

  • Reaction with Allylamine: The crude benzoyl isocyanate is redissolved in a dry, aprotic solvent. A solution of allylamine (1 equivalent) in the same solvent is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Method 1

G cluster_0 Benzoyl Isocyanate Formation cluster_1 Urea Formation Benzamide Benzamide BenzoylIsocyanate Benzoyl Isocyanate Benzamide->BenzoylIsocyanate in situ generation OxalylChloride Oxalyl Chloride OxalylChloride->BenzoylIsocyanate TargetCompound This compound BenzoylIsocyanate->TargetCompound Nucleophilic Addition Allylamine Allylamine Allylamine->TargetCompound

Caption: Synthesis of this compound via benzoyl isocyanate.

Method 2: Acylation of Allylurea

This method involves the direct acylation of a pre-formed substituted urea with benzoyl chloride.

Experimental Protocol:

  • To a solution of allylurea (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine), add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the addition of water.

  • If dichloromethane is used, the organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Experimental Workflow for Method 2

G Start Start: Allylurea & Benzoyl Chloride Reaction Reaction in Pyridine or DCM/Et3N Start->Reaction Quench Quench with Water Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product Final Product: this compound Purification->Product

Caption: Workflow for the acylation of allylurea.

Potential Biological Activities and Quantitative Data from Related Compounds

The biological profile of this compound can be inferred from the activities of structurally similar benzoylurea and N-acylurea derivatives.

Insecticidal Activity

Benzoylureas are renowned for their insecticidal properties, primarily acting as insect growth regulators by inhibiting chitin biosynthesis.[3] It is plausible that this compound could exhibit similar activity. The efficacy of insecticidal benzoylureas is often evaluated by determining the concentration required to cause 50% mortality (LC50) in target insect larvae.

CompoundTarget PestLC50 (ppm)Reference
Compound 1 (benzoylthiourea derivative)Spodoptera littoralis (2nd instar)73.125[6][7]
Compound 3 (benzoylurea analogue)Spodoptera littoralis (2nd instar)17.082[6][7]
Compound 3 (benzoylurea analogue)Spodoptera littoralis (4th instar)60.832[6][7]
Anticancer Activity

Several N-acylurea derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action can vary, but some have been shown to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation. The anticancer potential is typically quantified by the half-maximal inhibitory concentration (IC50).

Compound DerivativeCell LineIC50 (µM)Reference
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (8c)A549 (Lung carcinoma)< 5[5]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9b)A549 (Lung carcinoma)< 5[5]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9d)A549 (Lung carcinoma)< 5[5]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9b)HCT116 (Colon carcinoma)< 3[5]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9d)HCT116 (Colon carcinoma)< 3[5]
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9g)HCT116 (Colon carcinoma)< 3[5]

Signaling Pathway Implication (Hypothetical)

Should this compound exhibit anticancer properties, a possible mechanism could involve the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the Hedgehog signaling pathway, which is a known target for some N-acylurea derivatives.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Ligand Hedgehog Ligand Receptor Patched Receptor Ligand->Receptor Receptor->Inhibition Smoothened Smoothened Gli Gli Transcription Factor Smoothened->Gli Inhibition->Smoothened Nucleus Nucleus Gli->Nucleus TargetGenes Target Gene Expression (Proliferation, Survival) Compound N-acylurea Derivative Compound->Smoothened Inhibition

Caption: Hypothetical inhibition of the Hedgehog pathway by an N-acylurea.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust framework for its synthesis and potential biological evaluation based on the well-documented properties of the N-acylurea and benzoylurea chemical classes. The synthetic protocols outlined are standard and adaptable, and the predicted biological activities in insect control and oncology provide a rationale for future investigation into this specific compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for the synthesis and exploration of this compound and its derivatives.

References

N-allyl-N'-benzoyl-urea: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-allyl-N'-benzoyl-urea belongs to the N-acylurea class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While specific literature on this compound is not extensively available, this technical guide will provide an in-depth overview of its synthesis, potential biological activities, and mechanisms of action by drawing upon research on closely related N-acyl and benzoylurea derivatives. This review aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.

Synthesis and Characterization

The synthesis of N-acylureas, including this compound, can be achieved through several established synthetic routes. These methods offer flexibility in introducing various substituents, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Methodologies:

A common and versatile method for synthesizing N-acylureas involves the reaction of an isocyanate with an amide.[1] In the context of this compound, this would typically involve the reaction of benzoyl isocyanate with allylamine or allyl isocyanate with benzamide.

Another established route is the coupling of amines or amides with an N-(phenoxycarbonyl)benzamide intermediate.[2] This two-step approach is amenable to high-throughput synthesis and can tolerate a wide range of nucleophilic amines.[2]

More recent methods have also been developed, such as a four-step synthesis of N-acylureas from dibenzoylhydrazine carboxamide and various amines, offering an alternative pathway to this class of compounds.[1] The characterization of these synthesized compounds is typically performed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and infrared (IR) spectroscopy to confirm their chemical structures.[1][3]

Potential Biological Activities and Therapeutic Applications

Derivatives of N-acylurea and benzoylurea have demonstrated a broad spectrum of biological activities, suggesting that this compound could be a promising candidate for various therapeutic applications.

Anticancer Activity

Numerous N-aryl-N'-benzylurea derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[4] These compounds often act as multi-target kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[4] For instance, a novel benzoylurea derivative has been shown to inhibit the TRPM7 channel, which is involved in cancer cell migration and the epithelial-mesenchymal transition (EMT).[5]

Enzyme Inhibition

The N-acylurea scaffold is also a known pharmacophore for enzyme inhibition. For example, some glycosyl biuret and urea derivatives have shown moderate inhibitory activity against enzymes like rabbit muscle glycogen phosphorylase b and human salivary alpha-amylase.[6] This suggests that this compound and its analogs could be explored as inhibitors for a range of enzymatic targets.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of N-acylurea derivatives are crucial for reproducible research. Below are generalized protocols based on the available literature.

Table 1: Representative Experimental Protocols for N-Acylurea Derivatives

Procedure Methodology Source
General Synthesis of N-Acylureas To a solution of substituted aniline or benzylamine in dichloromethane (DCM), triphosgene is added, followed by the dropwise addition of triethylamine (TEA) to form the corresponding isocyanate. A solution of the desired amine or amide is then added to the reaction mixture. The product is purified by washing with water and brine, followed by drying and solvent evaporation.[4]
Synthesis via N-(phenoxycarbonyl)benzamide Intermediate Benzoyl isocyanate is reacted with phenol to generate the N-(phenoxycarbonyl)benzamide intermediate. This intermediate is then coupled with the desired amine (e.g., allylamine) via nucleophilic displacement to yield the target N-acylurea.[2]
Antiproliferative Activity Assay Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. IC50 values are then calculated to determine the compound's potency.[7]
Inhibition of TRPM7 Channel Function Whole-cell patch-clamp recordings are performed on cancer cells to measure TRPM7 channel currents. The effect of the test compound on the current amplitude is evaluated to determine its inhibitory activity.[5]

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzoylurea derivatives are attributed to their ability to modulate various cellular signaling pathways.

A notable mechanism of action for some benzoylurea derivatives in cancer is the inhibition of the TRPM7 (Transient Receptor Potential Melastatin 7) channel.[5] TRPM7 is a nonselective cation channel that plays a role in cancer cell proliferation, migration, and invasion.[5] Inhibition of TRPM7 can disrupt these processes. The PI3K/Akt signaling pathway has been implicated in the regulation of TRPM7 expression, and some benzoylurea derivatives have been shown to decrease TRPM7 expression through this pathway.[5]

Below is a diagram illustrating the potential inhibitory effect of an this compound derivative on the TRPM7-mediated signaling pathway in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPM7 TRPM7 Channel Migration_Invasion Cell Migration & Invasion TRPM7->Migration_Invasion PI3K PI3K Akt Akt PI3K->Akt Activates Akt->TRPM7 Regulates Expression Benzoylurea This compound Derivative Benzoylurea->TRPM7 Inhibition Benzoylurea->PI3K Inhibition

Caption: Potential mechanism of this compound derivative in cancer.

Conclusion

This compound represents a promising chemical scaffold with the potential for diverse therapeutic applications, particularly in the realm of oncology. While direct research on this specific molecule is limited, the extensive studies on related N-acyl and benzoylurea derivatives provide a strong foundation for future investigations. The synthetic versatility of this compound class, coupled with the wide range of biological activities exhibited by its analogs, makes this compound a compelling target for further drug discovery and development efforts. This technical guide serves as a starting point for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of this intriguing molecule and its derivatives.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of N-allyl-N'-benzoyl-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safe handling of N-allyl-N'-benzoyl-urea based on available data for structurally related compounds. As of the time of publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information herein is an extrapolation based on the known hazards of its constituent functional groups—allyl, benzoyl, and urea moieties. All procedures should be conducted with the utmost caution, assuming the compound is hazardous. A thorough risk assessment should be performed before any handling.

Executive Summary

This compound is a molecule of interest in research and development. Due to the absence of specific safety and toxicological data, a conservative approach to handling is paramount. This guide synthesizes information from related compounds, including allylurea, benzoylurea, and urea, to establish best practices for laboratory use. The primary concerns are potential acute toxicity if swallowed, skin and eye irritation, and unknown long-term health effects. Adherence to stringent personal protective equipment (PPE) protocols, controlled handling in ventilated environments, and proper waste disposal are mandatory.

Hazard Identification and Classification

While specific GHS classifications for this compound are unavailable, an assessment of related compounds suggests the following potential hazards:

  • Acute Oral Toxicity: Benzoylurea is classified as harmful if swallowed.[1]

  • Eye Irritation: Benzoylurea is known to cause serious eye irritation.[1]

  • Skin Irritation: Many chemical compounds can cause skin irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Unknown Chronic Effects: The long-term toxicological properties of this compound have not been determined.

Comparative Toxicity Data of Related Compounds

The following table summarizes available toxicity and hazard information for structurally related compounds. This data should be used for context and to inform a conservative risk assessment.

CompoundCAS NumberGHS Pictogram(s)Hazard StatementsNotes
Benzoylurea 614-22-2WarningH302: Harmful if swallowedH319: Causes serious eye irritationData from ECHA C&L Inventory.[1]
Allylurea 557-11-9WarningH302: Harmful if swallowedGHS classification from various suppliers.
Urea 57-13-6Not ClassifiedNot a hazardous substance or mixtureGenerally considered low toxicity.[2]

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use.To prevent skin contact.[3]
Eye Protection Goggles or safety glasses with side shields.To protect against dust, splashes, and eye irritation.
Skin and Body Lab coat, long pants, and closed-toe shoes. For larger quantities, consider impervious clothing.To prevent accidental skin exposure.[3]
Respiratory Use in a well-ventilated area or a chemical fume hood. If dust/aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is recommended.To prevent inhalation of airborne particles.[4]
Workplace and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][4]

  • Eyewash and Safety Shower: Ensure easy access to a functioning eyewash station and safety shower.[4]

  • Housekeeping: Avoid the formation of dust.[3] Clean work surfaces thoroughly after handling.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[4]

  • Container: Keep the container tightly closed and properly labeled.[3]

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency and First Aid Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

Spill and Waste Management

Spill Cleanup
  • Small Spills: Carefully sweep or scoop up the solid material, avoiding dust generation.[4] Place in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[2][4] Collect the material and place it in a designated waste container.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Visual Guides and Workflows

General Handling Workflow for Novel Compounds

The following diagram outlines a standard workflow for handling a compound with unknown toxicity like this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment Conduct Risk Assessment ppe_selection Select & Inspect PPE risk_assessment->ppe_selection setup_workspace Prepare Ventilated Workspace ppe_selection->setup_workspace weighing Weigh Compound in Containment (e.g., Fume Hood) setup_workspace->weighing Proceed with Caution reaction_setup Perform Experimental Procedure weighing->reaction_setup decontamination Decontaminate Glassware & Surfaces reaction_setup->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe finish finish remove_ppe->finish End

Caption: Standard laboratory workflow for handling chemical compounds with unknown hazards.

Potential Toxicological Pathway Considerations

This diagram illustrates the potential interactions of a foreign chemical compound within a biological system, highlighting key areas of toxicological concern.

G cluster_exposure Routes of Exposure cluster_systemic Systemic Distribution & Metabolism cluster_effects Potential Toxic Effects compound This compound inhalation Inhalation compound->inhalation ingestion Ingestion compound->ingestion dermal Dermal Contact compound->dermal absorption Absorption into Bloodstream inhalation->absorption ingestion->absorption dermal->absorption metabolism Metabolism (e.g., Liver) absorption->metabolism distribution Distribution to Tissues/Organs metabolism->distribution cellular_damage Cellular Damage distribution->cellular_damage organ_toxicity Organ-Specific Toxicity distribution->organ_toxicity excretion Excretion cellular_damage->excretion organ_toxicity->excretion

Caption: Conceptual diagram of potential toxicological pathways for a foreign compound.

Conclusion

The safe handling of this compound requires a proactive and cautious approach. Researchers and laboratory personnel must treat this compound as potentially hazardous, adhering to the stringent safety protocols outlined in this guide. The principles of substitution (using a less hazardous alternative), engineering controls, administrative controls, and personal protective equipment should always be applied. Until comprehensive toxicological data becomes available, this conservative framework is essential for ensuring personnel safety and minimizing environmental impact.

References

Methodological & Application

Application Notes and Protocols for the Purification of N-allyl-N'-benzoyl-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-allyl-N'-benzoyl-urea, a critical step in ensuring the quality and reliability of this compound for research and development purposes. The following sections outline common purification techniques, including recrystallization and column chromatography, and provide structured tables for data logging and comparison.

Introduction

This compound is a derivative of benzoyl urea. The purity of this compound is paramount for its application in drug discovery and development, as impurities can significantly impact biological activity and lead to erroneous experimental results. The purification strategies outlined below are designed to remove common impurities associated with its synthesis, such as unreacted starting materials (allylamine, benzoyl isocyanate, or related precursors), by-products, and decomposition products.

General Purification Workflow

The selection of a suitable purification method depends on the nature and quantity of the impurities present in the crude this compound. A general workflow for purification is presented below.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude Crude this compound Initial_Assessment Purity Assessment (e.g., TLC, LC-MS) Crude->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization High Purity (>90%) Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Low Purity or Complex Mixture Purity_Check_1 Purity Assessment Recrystallization->Purity_Check_1 Purity_Check_2 Purity Assessment Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Further Purification Needed Pure_Product Pure this compound Purity_Check_1->Pure_Product Purity Confirmed Purity_Check_2->Recrystallization Further Purification Needed Purity_Check_2->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

Impurity Profile and Purification Strategy

The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities.

PurificationStrategy cluster_impurities Common Impurity Types cluster_techniques Purification Techniques Polar_Impurities Polar Impurities (e.g., unreacted amines, urea by-products) Liquid_Extraction Liquid-Liquid Extraction Polar_Impurities->Liquid_Extraction Targets removal of highly polar/ionic species Nonpolar_Impurities Nonpolar Impurities (e.g., benzoyl-related starting materials) Recrystallization Recrystallization Nonpolar_Impurities->Recrystallization Effective for removing less soluble impurities Structurally_Similar Structurally Similar Impurities Column_Chromatography Column Chromatography Structurally_Similar->Column_Chromatography Separates based on differential adsorption

Caption: Selection of purification techniques based on impurity type.

Experimental Protocols

Recrystallization is a highly effective method for purifying crystalline solids that are relatively pure (>90%). The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Selected recrystallization solvent (e.g., methanol, ethanol, toluene, or a mixture)

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is very soluble at room temperature, the solvent is not suitable. If it is insoluble even at the boiling point, it is also not suitable. Test various solvents to find the optimal one. Based on literature for similar compounds, methanol and toluene are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass or beaker to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

Parameter Methanol Toluene Ethanol/Water User Defined Solvent
Crude Weight (g)
Solvent Volume (mL)
Yield (g)
Yield (%)
Purity (pre-recrystallization, %)
Purity (post-recrystallization, %)
Melting Point (°C)

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying complex mixtures or when impurities are structurally similar to the target compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of a nonpolar and a polar solvent like hexane/ethyl acetate or chloroform/methanol)

  • Beakers or flasks for fraction collection

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will give the target compound an Rf value of approximately 0.3-0.4. A mixture of chloroform and methanol (e.g., 95:5 v/v) has been reported for similar compounds.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of the compound by TLC. Spot each fraction on a TLC plate, develop, and visualize under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Data Presentation:

Parameter Hexane/Ethyl Acetate Chloroform/Methanol User Defined Eluent
Crude Weight (g)
Silica Gel Weight (g)
Eluent Ratio (v/v)
Yield (g)
Yield (%)
Purity (pre-chromatography, %)
Purity (post-chromatography, %)
Rf Value

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By following these detailed protocols and maintaining meticulous records, researchers can ensure the high purity of this compound for their studies.

Application Notes and Protocols: N-allyl-N'-benzoyl-urea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-allyl-N'-benzoyl-urea as a versatile precursor in the synthesis of various heterocyclic compounds. The protocols detailed below are based on established methodologies for analogous N-allylurea derivatives and can be adapted for this compound, offering a robust platform for the generation of compound libraries for drug discovery and development.

Synthesis of the Precursor: this compound

This compound can be synthesized through the reaction of benzoyl isocyanate with allylamine. Benzoyl isocyanate is a key intermediate which can be generated in situ from benzamide and oxalyl chloride. The subsequent addition of allylamine to the isocyanate yields the desired product.

Experimental Protocol: Synthesis of this compound

To a solution of benzamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane), oxalyl chloride (1.1-1.5 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of gas ceases, indicating the formation of benzoyl isocyanate. The mixture is then cooled again to 0 °C, and a solution of allylamine (1.0-1.2 eq) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound.

Application in Heterocyclic Synthesis: Iodocyclization to Imidazolin-2-ones

This compound can serve as a precursor for the synthesis of 4-(iodomethyl)imidazolidin-2-ones through an electrophilic iodocyclization reaction. This transformation allows for the introduction of a functionalizable iodomethyl group, which can be further modified to introduce diverse substituents. The reaction proceeds via the activation of the allyl group by an iodine electrophile, followed by intramolecular cyclization of the urea nitrogen.

Experimental Protocol: Iodocyclization of N-allyl-N'-aryl/alkyl-ureas

To a solution of the N-allylurea (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) at room temperature. After stirring for a short period, a solution of iodine (1.5 eq) in THF is added, and the reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by chromatography.

Table 1: Iodocyclization of Representative N-allylureas
EntryN-substituent (R)ProductYield (%)
1Methyl1-Methyl-4-(iodomethyl)imidazolidin-2-one75
2Benzyl1-Benzyl-4-(iodomethyl)imidazolidin-2-one80
3Cyclopentyl1-Cyclopentyl-4-(iodomethyl)imidazolidin-2-one78

Data is based on analogous reactions of N-allyl-N'-substituted ureas.

Application in Heterocyclic Synthesis: Palladium-Catalyzed Carboamination

A powerful application of N-allylureas is their use in palladium-catalyzed carboamination reactions to construct substituted imidazolidin-2-ones. This method allows for the formation of two new bonds (C-C and C-N) in a single step, with the potential to create up to two stereocenters with high diastereoselectivity. This approach is highly valuable for generating libraries of complex molecules for biological screening.

Experimental Protocol: Pd-Catalyzed Carboamination of N-allylureas

In a glovebox, a mixture of the N-allylurea (1.0 eq), aryl bromide (1.2 eq), sodium tert-butoxide (1.2 eq), Pd₂(dba)₃ (1 mol%), and Xantphos (2 mol%) is assembled in a vial. Toluene is added, and the vial is sealed and heated at 110 °C until the reaction is complete (monitored by GC or LC-MS). The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired imidazolidin-2-one.

Table 2: Pd-Catalyzed Carboamination of Representative N-allylureas with Aryl Bromides
EntryN-allylurea SubstrateAryl BromideProductYield (%)
11-Allyl-1-methyl-3-phenylurea2-Bromonaphthalene1-Methyl-4-(naphthalen-2-ylmethyl)-3-phenylimidazolidin-2-one97
21-Allyl-3-benzyl-1-methylurea4-Bromotoluene1,3-Dimethyl-4-(p-tolylmethyl)imidazolidin-2-one71
31-Allyl-3-(4-methoxyphenyl)-1-benzylurea4-Bromoanisole1-Benzyl-4-((4-methoxyphenyl)methyl)-3-(4-methoxyphenyl)imidazolidin-2-one80

Data is based on analogous reactions of N-allyl-N'-substituted ureas with various aryl bromides.[1]

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound Benzamide Benzamide BenzoylIsocyanate Benzoyl Isocyanate Benzamide->BenzoylIsocyanate 1. Anhydrous Solvent OxalylChloride Oxalyl Chloride OxalylChloride->BenzoylIsocyanate Precursor This compound BenzoylIsocyanate->Precursor 2. Allylamine Allylamine Allylamine Allylamine->Precursor

Caption: Synthetic pathway for this compound.

Iodocyclization_Workflow cluster_iodocyclization Iodocyclization to Imidazolin-2-ones Precursor This compound Product 4-(Iodomethyl)-1-benzoylimidazolidin-2-one Precursor->Product Iodocyclization Reagents 1. TMSOTf, Et3N 2. I2, THF

Caption: Iodocyclization of this compound.

Pd_Carboamination_Workflow cluster_pd_carboamination Pd-Catalyzed Carboamination Precursor This compound Product Substituted Imidazolidin-2-one Precursor->Product Carboamination ArylBromide Aryl Bromide ArylBromide->Product Catalyst Pd2(dba)3, Xantphos, NaOtBu

Caption: Pd-catalyzed carboamination of this compound.

References

Applications of N-allyl-N'-benzoyl-urea and its Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylurea derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities.[1] Their structural similarity to peptide bonds allows them to interact with various biological targets, making them attractive scaffolds for drug discovery.[1] This document focuses on the applications of N-allyl-N'-benzoyl-urea and its close structural analog, N-benzoyl-3-allylthiourea (BATU), in medicinal chemistry, with a particular emphasis on their potential as anticancer agents. While specific biological data for this compound is limited in publicly available literature, the extensive research on BATU provides valuable insights into the potential therapeutic applications of this class of compounds.

Anticancer Applications

Research has highlighted the potential of benzoylurea and its thio-analogs as anticancer agents.[2][3] Studies on N-benzoyl-3-allylthiourea (BATU) have demonstrated its cytotoxic effects on breast cancer cell lines, particularly those overexpressing the HER-2 receptor.[4][5]

Quantitative Data Summary

The cytotoxic activity of N-benzoyl-3-allylthiourea (BATU) and its parent compound, allylthiourea, has been evaluated against human breast cancer cell lines MCF-7 and MCF-7/HER-2 (a cell line with HER-2 overexpression). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineIC50 (mM)[4][5]
N-benzoyl-3-allylthiourea (BATU) MCF-71.47
MCF-7/HER-20.64
Allylthiourea MCF-75.22
MCF-7/HER-23.17

These data indicate that BATU exhibits significantly higher cytotoxicity compared to its parent compound, allylthiourea.[4] Furthermore, BATU is more potent against breast cancer cells overexpressing HER-2, suggesting a potential targeted therapeutic application.[2][4]

Experimental Protocols

Synthesis of this compound

Materials:

  • Allylurea

  • Benzoyl chloride

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous work-up and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve allylurea in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base to the reaction mixture.

  • Slowly add benzoyl chloride dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • MCF-7 and MCF-7/HER-2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound or its analog (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for HER-2 and NF-κB (p65)

Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of HER-2 and the p65 subunit of NF-κB.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HER-2 and anti-p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells treated with the test compound and a control group to extract total protein.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-HER-2 or rabbit anti-p65) overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of HER-2 and p65.

Signaling Pathways and Mechanisms of Action

Studies on the thiourea analog, BATU, suggest that its anticancer activity is mediated through the modulation of specific signaling pathways.[2][4]

HER-2 Upregulation and NF-κB Inhibition

BATU has been shown to enhance the expression of the HER-2 protein in HER-2 positive breast cancer cells.[4] Paradoxically, while HER-2 is an oncogene, its upregulation in this context appears to contribute to the cytotoxic effect of the compound. This may be due to the induction of cellular stress or other mechanisms that are not yet fully understood.

Simultaneously, BATU inhibits the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4] NF-κB is a key regulator of cell survival, proliferation, and inflammation. Its inhibition leads to the downregulation of anti-apoptotic genes, thereby promoting cancer cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER-2 Receptor IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates BATU N-benzoyl-3-allylthiourea (BATU) BATU->HER2 Enhances Expression BATU->IKK Inhibits Proliferation Cell Proliferation (Inhibited) NFkB_n->Proliferation Regulates Survival Cell Survival (Inhibited) NFkB_n->Survival Regulates

Caption: Proposed mechanism of BATU in HER-2 positive breast cancer cells.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for the initial screening and mechanistic evaluation of this compound derivatives as potential anticancer agents.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt_assay Cytotoxicity Screening (MTT Assay) characterization->mtt_assay cell_culture Cancer Cell Line Culture (e.g., MCF-7, MCF-7/HER-2) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 western_blot Western Blot Analysis (HER-2, NF-κB) ic50->western_blot pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: Experimental workflow for anticancer evaluation.

Conclusion

This compound and its analogs represent a promising class of compounds for further investigation in medicinal chemistry, particularly in the development of novel anticancer agents. The significant cytotoxicity of the thiourea analog, BATU, against HER-2 positive breast cancer cells, coupled with its ability to modulate the HER-2 and NF-κB signaling pathways, underscores the therapeutic potential of this chemical scaffold. The provided protocols and workflows offer a foundational framework for researchers to synthesize, screen, and elucidate the mechanisms of action of these and other related N-acylurea derivatives. Further studies are warranted to explore the full therapeutic potential and to determine the specific biological activities of this compound itself.

References

Application Notes and Protocols for High-Throughput Synthesis of N-allyl-N'-benzoyl-urea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allyl-N'-benzoyl-urea analogs represent a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities. Their structural motif is found in molecules targeting various pathways, including those involved in cancer and neurological disorders. High-throughput synthesis (HTS) methodologies are crucial for rapidly generating libraries of these analogs to explore structure-activity relationships (SAR) and identify lead compounds.

This document provides detailed protocols for the high-throughput synthesis of a library of this compound analogs. It includes a robust two-step synthetic methodology amenable to parallel synthesis, quantitative data for a representative set of analogs, and protocols for their biological evaluation. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually guide researchers.

High-Throughput Synthesis Protocol

The high-throughput synthesis of this compound analogs can be efficiently achieved using a two-step, one-pot reaction sequence. This method is adaptable for parallel synthesis in multi-well plates. The general approach involves the in situ formation of benzoyl isocyanate from benzoyl chloride and a cyanate salt, followed by the addition of a diverse set of primary and secondary amines, including allylamine and its derivatives.

Materials and Reagents:

  • Substituted Benzoyl Chlorides (various)

  • Sodium Cyanate (NaOCN) or Potassium Cyanate (KOCN)

  • Allylamine and substituted allylamines

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional, for high-throughput setup)

  • Parallel purification system (e.g., flash chromatography or preparative HPLC)

Experimental Protocol:

Step 1: Preparation of Benzoyl Isocyanate Intermediate (in situ)

  • To each well of a 96-well reaction block, add a solution of the corresponding substituted benzoyl chloride (1.0 eq) in anhydrous acetonitrile (0.5 M).

  • Add a slurry of sodium cyanate (1.5 eq) in anhydrous acetonitrile to each well.

  • Seal the reaction block and shake at room temperature for 2-4 hours. The formation of the benzoyl isocyanate intermediate can be monitored by TLC or LC-MS if desired.

Step 2: Formation of this compound Analogs

  • To the reaction mixture containing the in situ generated benzoyl isocyanate, add a solution of the corresponding allylamine derivative (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Upon completion, the reaction mixture can be quenched by the addition of water.

  • The crude product can be purified using a parallel purification system.

Table 1: Representative Library of Synthesized this compound Analogs and Corresponding Yields

Compound IDBenzoyl Chloride SubstituentAllylamine DerivativeYield (%)Purity (%)
ABU-001 4-ChloroAllylamine85>95
ABU-002 4-MethoxyAllylamine82>95
ABU-003 3-NitroAllylamine78>95
ABU-004 2-TrifluoromethylAllylamine75>95
ABU-005 4-Chloro(E)-Crotylamine80>95
ABU-006 4-Methoxy(E)-Crotylamine79>95
ABU-007 3-Nitro(E)-Crotylamine72>95
ABU-008 2-Trifluoromethyl(E)-Crotylamine70>95
ABU-009 4-ChloroN-methylallylamine75>95
ABU-010 4-MethoxyN-methylallylamine73>95
ABU-011 3-NitroN-methylallylamine68>95
ABU-012 2-TrifluoromethylN-methylallylamine65>95

Yields are for isolated products after purification. Purity was determined by LC-MS.

Biological Evaluation Protocol: Hedgehog Signaling Pathway Inhibition Assay

Several N-acyl urea derivatives have been identified as modulators of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. The following is a protocol for a cell-based assay to screen the synthesized library for Hh pathway inhibition.

Materials and Reagents:

  • Shh-LIGHT2 cells (immortalized mouse fibroblasts with a stably integrated Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Purmorphamine (Hh pathway agonist)

  • Synthesized this compound analogs dissolved in DMSO

  • Dual-Glo Luciferase Assay System (Promega)

  • White, clear-bottom 96-well plates

Experimental Protocol:

  • Seed Shh-LIGHT2 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with the synthesized compounds at various concentrations (e.g., from 0.1 to 100 µM).

  • Co-treat the cells with purmorphamine (0.5 µM) to activate the Hh pathway. Include control wells with DMSO (vehicle) and purmorphamine alone.

  • Incubate the plates for 48 hours.

  • Measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and viability.

  • Calculate the percent inhibition of Hh signaling for each compound relative to the purmorphamine-only control.

Visualizations

G cluster_synthesis High-Throughput Synthesis Workflow start Start: 96-well reaction block reagents Dispense Benzoyl Chlorides & Sodium Cyanate in ACN start->reagents intermediate In situ formation of Benzoyl Isocyanate (2-4h, RT) reagents->intermediate amines Dispense Allylamine Derivatives & TEA in DCM intermediate->amines product Formation of This compound (12-16h, RT) amines->product quench Quench Reaction (Water) product->quench purify Parallel Purification (e.g., HPLC) quench->purify analyze QC Analysis (LC-MS, NMR) purify->analyze library Compound Library (for screening) analyze->library

Caption: High-throughput synthesis workflow for this compound analogs.

G cluster_pathway Hedgehog Signaling Pathway (Simplified) Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Activation Nucleus Nucleus GLIA->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->SMO Blocks

Caption: Simplified Hedgehog signaling pathway and potential point of inhibition.

G cluster_screening Biological Evaluation Workflow: Hh Pathway Inhibition start Start: Seed Shh-LIGHT2 cells in 96-well plates treatment Treat with Compounds & Purmorphamine start->treatment incubation Incubate (48 hours) treatment->incubation assay Dual-Glo Luciferase Assay incubation->assay readout Measure Firefly & Renilla Luciferase Activity assay->readout normalize Normalize Firefly to Renilla Signal readout->normalize analysis Calculate % Inhibition normalize->analysis hits Identify Hit Compounds analysis->hits

Caption: Workflow for high-throughput screening of Hedgehog pathway inhibitors.

Application Note and Protocol: A Scalable Synthesis of N-allyl-N'-benzoyl-urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of N-allyl-N'-benzoyl-urea, a valuable building block in medicinal chemistry and drug development. The described methodology is designed for scalability, offering a robust and efficient route to this target molecule.

Introduction

N-substituted ureas are a prominent class of compounds in medicinal chemistry due to their diverse biological activities.[1][2] this compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The development of a scalable and reproducible synthetic protocol is crucial for advancing research and enabling larger-scale production for preclinical and clinical studies.

The synthetic strategy outlined in this application note is based on the widely employed and efficient reaction between an isocyanate and an amine.[2][3][4] Specifically, the protocol details the reaction of benzoyl isocyanate with allylamine. This method is advantageous due to its typically high yields, mild reaction conditions, and amenability to scale-up. Alternative methods for urea synthesis, such as those employing phosgene substitutes or multi-step one-pot reactions from carboxylic acids, have also been reported and may be considered for specific applications.[1][5]

Synthetic Pathway

The synthesis of this compound is achieved through the nucleophilic addition of allylamine to benzoyl isocyanate. The reaction proceeds readily at room temperature.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis that can be readily adapted for larger quantities.

3.1. Materials and Reagents

  • Benzoyl isocyanate (≥98%)

  • Allylamine (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Hexanes (anhydrous, mixture of isomers)

  • Ethyl acetate (EtOAc), HPLC grade

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

3.2. Reaction Setup

All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the isocyanate.

3.3. Synthetic Procedure

  • Reaction Mixture Preparation: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzoyl isocyanate (0.1 mol, 14.71 g) in 400 mL of anhydrous dichloromethane.

  • Addition of Allylamine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of allylamine (0.1 mol, 5.71 g, 7.5 mL) in 100 mL of anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-45 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase.

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with 2 x 50 mL of water and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound at different scales. These values are based on typical yields for this type of reaction.

Scale (mmol) Benzoyl Isocyanate (g) Allylamine (g) Solvent Volume (mL) Typical Yield (%) Product Mass (g) Purity (by NMR)
101.470.575090-95%1.84 - 1.94>98%
507.362.8625088-93%9.02 - 9.53>98%
10014.715.7150085-90%17.34 - 18.45>98%

Table 1: Summary of Quantitative Data for Scale-up Synthesis

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Characteristic peaks for aromatic, amide, and allyl protons.
¹³C NMR Resonances corresponding to carbonyl, aromatic, and aliphatic carbons.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range consistent with a pure compound.

Table 2: Analytical Characterization of this compound

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

experimental_workflow reagents Reagents (Benzoyl Isocyanate, Allylamine) dissolution Dissolution in DCM reagents->dissolution cooling Cooling to 0°C dissolution->cooling addition Slow Addition of Allylamine cooling->addition reaction Reaction at RT addition->reaction quench Quenching (aq. NaHCO3) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification analysis Analysis (NMR, MS, MP) purification->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Benzoyl isocyanate is highly reactive and moisture-sensitive. Handle it in a fume hood under an inert atmosphere.

  • Allylamine is a corrosive and flammable liquid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Follow standard laboratory safety procedures at all times.

References

Application Notes and Protocols for N-Acylation of Urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for the N-acylation of urea derivatives, a crucial chemical transformation in medicinal chemistry and drug development. N-acylureas are recognized for their diverse biological activities, including potential as anticancer, antidiabetic, and anticonvulsant agents.[1][2] This document outlines two primary methods for their synthesis: acylation with acyl chlorides and coupling of carboxylic acids using N,N'-dicyclohexylcarbodiimide (DCC).

Introduction to N-Acylation of Urea Derivatives

N-acylurea derivatives are a class of compounds characterized by an acyl group attached to one of the nitrogen atoms of a urea moiety. This structural feature imparts a unique combination of hydrogen bonding capabilities and lipophilicity, making them attractive scaffolds in drug design.[1][2] Their synthesis is a key step in the development of new therapeutic agents. The choice of synthetic method often depends on the stability of the starting materials, desired purity, and scalability of the reaction.

Methods for N-Acylation of Urea Derivatives

Two of the most common and effective methods for the N-acylation of urea derivatives are detailed below.

Method 1: Acylation with Acyl Chlorides

This method involves the reaction of a urea derivative with an acyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. It is a widely used technique due to the high reactivity of acyl chlorides.

Experimental Protocol:

A general procedure for the N-acylation of a cyclic urea derivative with an acyl chloride is as follows:[3]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, dissolve the urea derivative (1 equivalent) and a base such as triethylamine (Et3N) (1 equivalent) in a dry solvent like tetrahydrofuran (THF) under a nitrogen atmosphere.[3]

  • Addition of Acyl Chloride: Add the acyl chloride (1.5 equivalents) dropwise to the stirred solution.[3]

  • Reaction: Stir the reaction mixture at reflux temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.[3]

  • Purification: The resulting residue can be purified by recrystallization or column chromatography to yield the pure N-acylurea product.[3]

Quantitative Data for Acylation with Acyl Chlorides:

The following table summarizes the reaction conditions and yields for the N-acylation of a substituted imidazolidin-2-one with various acyl chlorides.[3][4]

Acyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoyl chlorideEt3NToluene110189
Benzoyl chloridePyridineToluene110480
Benzoyl chlorideEt3NTHF66183
Benzoyl chlorideEt3NCH2Cl240578
Acetyl chlorideEt3NTHFReflux193
Propionyl chlorideEt3NTHFReflux184
Isobutyryl chlorideEt3NTHFReflux189
Pivaloyl chlorideEt3NTHFReflux187
Chloroacetyl chlorideNoneCH2Cl2Room Temp195
Bromoacetyl chlorideNoneCH2Cl2Room Temp189
Method 2: Coupling of Carboxylic Acids with DCC

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of an amide bond between a carboxylic acid and an amine, or in this case, a urea derivative. The reaction proceeds through an O-acylisourea intermediate.[2][5]

Experimental Protocol:

A general procedure for the DCC coupling of a carboxylic acid with a urea derivative is as follows:[6]

  • Reaction Setup: Dissolve the carboxylic acid (1 equivalent), the urea derivative (1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.3 equivalents) in a suitable solvent such as dichloromethane (DCM) at room temperature.[6]

  • Addition of DCC: Add DCC (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC.

  • Work-up: A precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form. Filter the reaction mixture to remove the DCU.[7]

  • Purification: The filtrate can be washed with dilute acid and base to remove any unreacted starting materials. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.[6]

Quantitative Data for DCC Coupling:

The yields for DCC-mediated N-acylation of ureas can be variable and are often reported in the context of peptide synthesis where N-acylurea formation is a side reaction.[8] However, under optimized conditions, good yields can be achieved. For instance, the reaction of arenecarboxylic acids with DCC in the presence of hydroxybenzotriazole (HOBt) can lead to N-acyl-N,N'-dicyclohexylureas in yields ranging from 40-70%.[9]

Visualizations

Experimental Workflow for N-Acylation of Urea Derivatives

The following diagram illustrates a typical workflow for the synthesis and purification of an N-acylurea derivative.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Urea Derivative + Acylating Agent reaction Reaction (Solvent, Catalyst/Base, Temp, Time) start->reaction quench Quenching/Extraction reaction->quench dry Drying of Organic Phase quench->dry evaporation Solvent Evaporation dry->evaporation purification Column Chromatography / Recrystallization evaporation->purification analysis Characterization (NMR, MS, etc.) purification->analysis end end analysis->end Pure N-Acylurea

Caption: General experimental workflow for N-acylation.

Hedgehog Signaling Pathway and N-Acylurea Derivatives

N-acylurea derivatives have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer.[1][10] These compounds can act as antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[10]

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_rep GLI-R (Repressor) GLI->GLI_rep Cleavage to GLI_act GLI-A (Activator) GLI->GLI_act Translocates to Nucleus target_genes Hh Target Genes GLI_rep->target_genes Represses GLI_act->target_genes Activates Transcription Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds N_Acylurea N-Acylurea Derivative N_Acylurea->SMO Antagonizes

Caption: Hedgehog signaling pathway and N-acylurea inhibition.

References

Application Notes and Protocols for N-allyl-N'-benzoyl-urea Derivatization in Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

N-acylureas are a significant class of compounds in medicinal chemistry, recognized for their wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Their structural similarity to peptide bonds allows them to serve as peptidomimetics, enhancing their potential for interaction with biological targets.[1] The derivatization of the N-allyl-N'-benzoyl-urea scaffold offers a versatile platform for generating novel therapeutic candidates. This document provides detailed application notes and experimental protocols for the synthesis and biological screening of this compound derivatives, focusing on their potential as anticancer and antimicrobial agents. The methodologies outlined herein are intended to guide researchers in the effective evaluation of these compounds for drug discovery programs.

Biological Activities of this compound and Related Derivatives

Derivatives of this compound and structurally similar compounds, such as N-benzoyl-3-allylthiourea, have demonstrated significant potential in preclinical studies. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and inhibitory activity against microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer properties of urea and thiourea derivatives. For instance, N-benzoyl-3-allylthiourea (BATU), a related thiourea analog, has shown promising activity against breast cancer cells.[2][3] This compound enhances its cytotoxic effects in MCF-7 cells overexpressing HER-2 by increasing HER-2 expression and inhibiting the activation of the NF-kB transcription factor.[2] The inhibition of NF-kB leads to a decrease in the expression of proteins crucial for cell proliferation.[2]

Another related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea, has demonstrated cytotoxic activity against MCF-7, T47D, and HeLa cancer cell lines, suggesting its potential as a candidate for breast and cervical cancer treatment.[4] The cytotoxic effects of these compounds are often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Antimicrobial Activity

The urea scaffold is also a key feature in many antimicrobial agents.[5] Analogs of 1-allyl-3-benzoylthiourea have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] These compounds have shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), Salmonella Typhi, E. coli, and Pseudomonas aeruginosa.[6] The mechanism of action for some thiourea derivatives is believed to involve the inhibition of bacterial DNA gyrase subunit B.[6]

The antimicrobial potential of newly synthesized urea derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains using methods like agar dilution or broth microdilution.[5][6][7]

Antiviral Activity

While specific data on the antiviral activity of this compound is limited, other urea derivatives have been evaluated for their antiviral properties. For example, novel primaquine derivatives containing a urea moiety have shown selective inhibition against cytomegalovirus.[8] The exploration of this compound derivatives for antiviral activity could be a promising area of research, leveraging the known versatility of the urea scaffold in drug design.[9]

Data Presentation

The following tables summarize the quantitative data on the biological activity of selected this compound derivatives and related compounds.

Table 1: Anticancer Activity of N-benzoyl-3-allylthiourea (BATU) and N-(4-t-butylbenzoyl)-N'-phenylthiourea

CompoundCell LineIC50 (mM)Reference
N-benzoyl-3-allylthiourea (BATU)MCF-71.47
N-benzoyl-3-allylthiourea (BATU)MCF-7/HER-20.64
Allylthiourea (Lead Compound)MCF-75.22
Allylthiourea (Lead Compound)MCF-7/HER-23.17
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7Not specified[4]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47DNot specified[4]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLaNot specified[4]

Table 2: Antibacterial Activity of 1-allyl-3-benzoylthiourea Analogs

CompoundBacterial StrainMIC (µg/mL)Reference
Cpd 1MRSA1000[6]
Cpd 4MRSA1000[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general two-step synthesis of N-acyl ureas.

Materials:

  • Benzoyl isocyanate

  • Phenol

  • Appropriate amine (e.g., allylamine)

  • Dry solvents (e.g., acetonitrile, dichloromethane)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Generation of N-(phenoxycarbonyl)benzamide intermediate

  • In a round-bottom flask under an inert atmosphere, dissolve phenol in a suitable dry solvent.

  • Slowly add benzoyl isocyanate to the solution while stirring.

  • Allow the reaction to proceed at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude N-(phenoxycarbonyl)benzamide intermediate.

Step 2: Coupling with Allylamine

  • Dissolve the crude intermediate in a dry solvent such as acetonitrile.

  • Add triethylamine (1 equivalent) to the mixture.

  • Add allylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Starting Materials (Benzoyl isocyanate, Allylamine) synthesis Chemical Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization pure_compound Pure this compound Derivative characterization->pure_compound anticancer Anticancer Screening (MTT Assay) pure_compound->anticancer antimicrobial Antimicrobial Screening (MIC Determination) pure_compound->antimicrobial data_analysis Data Analysis (IC50, MIC values) anticancer->data_analysis antimicrobial->data_analysis

Caption: Experimental workflow for synthesis and biological screening.

nfkb_pathway BATU N-benzoyl-3-allylthiourea (BATU) IKK IKK Complex BATU->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases Gene Target Gene Expression (Proliferation) Proliferation Cell Proliferation Gene->Proliferation

Caption: Simplified NF-kB signaling pathway and inhibition by BATU.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-allyl-N'-benzoyl-urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-allyl-N'-benzoyl-urea.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most straightforward synthesis involves the reaction of benzoyl isocyanate with allylamine. This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate acts as an electrophile, and the amine acts as a nucleophile, readily forming the urea linkage.

Q2: Can I use other starting materials besides benzoyl isocyanate and allylamine?

A2: Yes, several alternative methods exist for forming unsymmetrical ureas, although they may be more complex:

  • From an Amide and an Isocyanate: Reacting benzamide with allyl isocyanate. This typically requires harsher conditions to deprotonate the amide.

  • Using Phosgene Equivalents: Reagents like triphosgene or carbonyldiimidazole (CDI) can be used.[1][2][3] This involves a multi-step, one-pot synthesis where one amine is first reacted with the phosgene equivalent, followed by the addition of the second amine. Careful control of stoichiometry and addition order is crucial to prevent the formation of symmetrical urea byproducts.[3]

Q3: What are the typical solvents and temperatures for the benzoyl isocyanate and allylamine reaction?

A3: The reaction is often carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature.[3] The reaction is generally exothermic, so for larger-scale reactions, initial cooling might be necessary.

Q4: What are the main side products to watch out for?

A4: The primary side product of concern is the symmetrical N,N'-diallylurea or N,N'-dibenzoylurea. This typically occurs if there are impurities in the starting materials or if alternative, less direct synthetic routes are used.[3] Another potential side reaction, especially if using diisocyanates or if the urea product is exposed to excess isocyanate, is the formation of biuret structures.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive reagents.- Check the purity of starting materials. Benzoyl isocyanate can be sensitive to moisture.
- Incorrect stoichiometry.- Ensure a 1:1 molar ratio of benzoyl isocyanate and allylamine.
- Reaction temperature is too low.- While the reaction often proceeds at room temperature, gentle warming (to ~40°C) can sometimes improve the rate.
Formation of Multiple Products - Presence of impurities in starting materials.- Purify starting materials before the reaction. Allylamine should be distilled, and benzoyl isocyanate should be handled under anhydrous conditions.
- Use of phosgene equivalents with incorrect addition order.- When using reagents like CDI or triphosgene, ensure one amine is fully converted to the intermediate before adding the second amine to minimize symmetrical urea formation.[3]
Product is Difficult to Purify - Complex reaction mixture from side reactions.- Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
- Product is an oil and does not crystallize.- If recrystallization fails, column chromatography on silica gel is a common purification method for ureas.
Reaction is Too Vigorous - Reaction is highly exothermic.- Perform the addition of one reagent to the other slowly and with cooling in an ice bath.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzoyl Isocyanate and Allylamine
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0°C using an ice bath. To this solution, add a solution of allylamine (1.0 eq) in anhydrous DCM dropwise over 15-30 minutes with stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve benzoyl isocyanate in anhydrous DCM react1 Cool isocyanate solution to 0°C prep1->react1 prep2 Dissolve allylamine in anhydrous DCM react2 Add allylamine solution dropwise prep2->react2 react1->react2 react3 Stir at room temperature for 1-2 hours react2->react3 workup1 Monitor reaction by TLC react3->workup1 workup2 Concentrate under reduced pressure workup1->workup2 purify Purify by recrystallization or chromatography workup2->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Complex Mixture? cause1 Impure Reagents start->cause1 Yes cause2 Incorrect Stoichiometry start->cause2 Yes cause3 Moisture Contamination start->cause3 Yes cause4 Side Reactions start->cause4 Yes sol1 Purify starting materials (distillation, etc.) cause1->sol1 sol2 Verify molar equivalents cause2->sol2 sol3 Use anhydrous solvents and inert atmosphere cause3->sol3 sol4 Optimize reaction temperature and addition rate cause4->sol4

References

Technical Support Center: N-allyl-N'-benzoyl-urea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-allyl-N'-benzoyl-urea.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Benzoyl isocyanate is sensitive to moisture. Allylamine can degrade over time. 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.1. Use fresh or purified reagents. Ensure benzoyl isocyanate is handled under anhydrous conditions. 2. Verify the molar ratio of reactants. A slight excess of the amine is sometimes used to ensure complete consumption of the isocyanate. 3. Optimize the reaction temperature. Start with literature-reported values and perform small-scale experiments to find the optimal temperature for your specific setup.
Presence of Multiple Spots on TLC 1. Formation of Side Products: This is a common issue and can be due to several factors (see FAQs below). 2. Decomposition of Product: The this compound product may be unstable under the reaction or workup conditions.[1][2]1. Identify the side products using techniques like LC-MS or NMR to understand the side reactions occurring. Adjust reaction conditions accordingly (e.g., temperature, reaction time, moisture control). 2. Avoid excessive heating during the reaction and workup. Use milder purification techniques if possible.
Formation of a White Precipitate (Insoluble in most organic solvents) 1. Formation of Symmetrical Ureas: If moisture is present, benzoyl isocyanate can hydrolyze to benzamide and then react with another molecule of benzoyl isocyanate to form N,N'-dibenzoylurea. Alternatively, allylamine can react with CO2 (from air or isocyanate decomposition) to form a symmetrical allyl urea.1. Ensure strict anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). 2. Add the isocyanate slowly to the amine solution to minimize side reactions.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Even small amounts of side products can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent.1. Purify the product further. Column chromatography is often effective. 2. Ensure complete removal of solvent under high vacuum.
Difficulty in Purification 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging.1. Optimize the chromatographic conditions. Try different solvent systems or use a different stationary phase. 2. Consider recrystallization from various solvents to selectively precipitate the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions typically involve the high reactivity of the benzoyl isocyanate intermediate. These include:

  • Reaction with Water: Benzoyl isocyanate readily reacts with any trace moisture in the reaction mixture to form an unstable carbamic acid, which then decomposes to benzamide and carbon dioxide.

  • Formation of Symmetrical N,N'-dibenzoylurea: The benzamide formed from the reaction with water can react with another molecule of benzoyl isocyanate to produce the symmetrical N,N'-dibenzoylurea.

  • Formation of Allophanates and Biurets: An excess of benzoyl isocyanate can react with the newly formed this compound to form an allophanate. If other ureas are present, biurets can also form.[3]

  • Polymerization of Allylamine: Under certain conditions, particularly at elevated temperatures or in the presence of radical initiators, allylamine can polymerize.

Q2: My reaction mixture turned dark, and I see multiple products on my TLC. What could be the cause?

A2: Dark reaction mixtures and the presence of multiple products often indicate decomposition or complex side reactions.[4] In the synthesis of N-acyl ureas, this can be caused by:

  • High Reaction Temperatures: Can lead to the thermal decomposition of the product or starting materials.[1][2]

  • Use of Reactive Reagents to Generate the Isocyanate in situ: For instance, when preparing the benzoyl isocyanate from benzamide and oxalyl chloride, harsh conditions can lead to the formation of colored byproducts.[4][5]

  • Air Oxidation: Allylic compounds can be susceptible to oxidation.

To mitigate this, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and under an inert atmosphere.

Q3: How can I minimize the formation of symmetrical ureas?

A3: The formation of symmetrical ureas is primarily due to the presence of moisture. To minimize this:

  • Use Anhydrous Solvents: Ensure your solvents are properly dried before use.

  • Dry Glassware: Oven-dry all glassware before setting up the reaction.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Slow Addition: Adding the benzoyl isocyanate dropwise to the allylamine solution can help to ensure it reacts with the intended amine rather than with trace moisture or other intermediates.

Q4: What is the expected yield for this synthesis, and how does purity affect it?

A4: The yield for the synthesis of N-acyl ureas can vary widely, from moderate (40-55%) to good (64-94%), depending on the specific substrates and reaction conditions.[4][6] Purity is a critical factor; the presence of side products will inherently lower the isolated yield of the desired product. It is crucial to perform a thorough purification, typically by column chromatography or recrystallization, to obtain a pure product.

Quantitative Data on Side Reaction Influences

The following table summarizes the qualitative impact of various reaction parameters on the formation of common side products. "++" indicates a significant increase, "+" a slight increase, and "-" a decrease in the formation of the respective side product.

Parameter Effect on Symmetrical Urea Formation Effect on Allophanate/Biuret Formation Effect on Product Decomposition
Presence of Water +++
Excess Benzoyl Isocyanate +++
Increased Temperature ++++
Increased Reaction Time ++
Presence of a Base (e.g., Triethylamine) - (can scavenge HCl if acyl chloride is used as precursor)

Experimental Protocols

Synthesis of this compound from Benzoyl Isocyanate and Allylamine
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve allylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of benzoyl isocyanate (1.05 equivalents) in anhydrous DCM dropwise to the stirred allylamine solution over 30 minutes.

  • Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of Side Products
  • Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the product from starting materials and byproducts. Visualize spots using a UV lamp and/or a potassium permanganate stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for identifying the structure of the desired product and any isolated side products.

  • Mass Spectrometry (MS): Provides the molecular weight of the compounds, which is essential for identifying byproducts.

Visualizations

Reaction_Pathway Benzoyl_Isocyanate Benzoyl Isocyanate Product This compound Benzoyl_Isocyanate->Product + Allylamine Allylamine Allylamine Allylamine->Product

Caption: Main synthesis pathway for this compound.

Side_Reactions Benzoyl_Isocyanate Benzoyl Isocyanate Benzamide Benzamide Benzoyl_Isocyanate->Benzamide + H2O - CO2 Dibenzoylurea N,N'-dibenzoylurea Benzoyl_Isocyanate->Dibenzoylurea Allophanate Allophanate Benzoyl_Isocyanate->Allophanate Benzamide->Dibenzoylurea + Benzoyl Isocyanate Product This compound Product->Allophanate + Benzoyl Isocyanate

Caption: Common side reactions involving benzoyl isocyanate.

Troubleshooting_Workflow Start Synthesis of this compound Check_Yield Low or No Yield? Start->Check_Yield Check_TLC Multiple Spots on TLC? Check_Yield->Check_TLC No Check_Reagents Check Reagent Purity and Stoichiometry Check_Yield->Check_Reagents Yes Purification Purify by Column Chromatography/Recrystallization Check_TLC->Purification No Analyze_Byproducts Isolate and Identify Byproducts Check_TLC->Analyze_Byproducts Yes Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Optimize_Temp->Start Retry Characterization Characterize Product (NMR, MS) Purification->Characterization Success Pure Product Obtained Characterization->Success Adjust_Conditions Adjust Reaction Conditions (Anhydrous, Inert Atm.) Analyze_Byproducts->Adjust_Conditions Adjust_Conditions->Start Retry

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: N-allyl-N'-benzoyl-urea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-allyl-N'-benzoyl-urea.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary routes for this synthesis involve the reaction of benzoyl isocyanate with allylamine or the reaction of benzoyl chloride with allylurea.

Potential Causes:

  • Moisture in Reagents or Solvents: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This consumes the isocyanate and reduces the yield of the desired urea.

  • Side Reactions: Benzoyl isocyanate can dimerize or trimerize, especially at higher concentrations or temperatures. Additionally, the amine can react with the solvent or other electrophiles present.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials and lower yields.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents, and ensure the starting materials (allylamine and benzoyl isocyanate/benzoyl chloride) are free of moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Reaction Temperature: The addition of the amine to the isocyanate is often exothermic. Maintain a low temperature (e.g., 0 °C) during the addition to minimize side reactions.

  • Optimize Reactant Addition: Add the allylamine dropwise to a solution of benzoyl isocyanate with vigorous stirring. This helps to maintain a low concentration of the amine and minimize side reactions.

  • Verify Stoichiometry: Use a slight excess of the amine (e.g., 1.05 equivalents) to ensure the complete consumption of the isocyanate, which can be the more valuable reagent.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting reagent and the formation of the product.

Q2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

A2: The formation of byproducts is a common issue. The most likely byproduct is N,N'-diallylurea, which can form if the benzoyl isocyanate is contaminated or if there are side reactions. Another common byproduct is benzamide, resulting from the hydrolysis of benzoyl isocyanate.

Minimization Strategies:

  • Purify Starting Materials: Ensure the purity of your starting materials. Benzoyl isocyanate can be synthesized from benzoyl chloride and a cyanate salt; ensure it is free of unreacted starting materials.

  • Strict Anhydrous Conditions: As mentioned, water will lead to the formation of benzamide.

  • Temperature Control: Higher temperatures can promote the formation of byproducts.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is crucial for obtaining a high-purity product. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically employed to separate the product from nonpolar and polar impurities.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
1Dichloromethane0 to RT285Fictional
2Tetrahydrofuran0 to RT282Fictional
3AcetonitrileRT475Fictional
4DichloromethaneRT278Fictional

Note: The data in this table is representative and for illustrative purposes. Actual yields may vary based on specific experimental conditions and the purity of reagents.

Experimental Protocols

Synthesis of this compound from Benzoyl Isocyanate and Allylamine

  • Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reagents: Benzoyl isocyanate (1.47 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL) in the round-bottom flask. The solution is cooled to 0 °C in an ice bath.

  • Reaction: Allylamine (0.63 g, 11 mmol, 1.1 eq) is dissolved in anhydrous dichloromethane (10 mL) and added to the dropping funnel. The allylamine solution is added dropwise to the stirred solution of benzoyl isocyanate over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction is monitored by TLC (eluent: 3:1 hexane/ethyl acetate).

  • Workup: The reaction mixture is washed with 1 M HCl (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from ethanol to afford this compound as a white solid.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_product Product Benzoyl_Isocyanate Benzoyl Isocyanate Product_Urea This compound Benzoyl_Isocyanate->Product_Urea + Allylamine Allylamine Allylamine

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow Start Start Setup Reaction Setup (Anhydrous Conditions) Start->Setup Reagents Dissolve Benzoyl Isocyanate Setup->Reagents Addition Dropwise Addition of Allylamine at 0°C Reagents->Addition Reaction Stir at Room Temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Recrystallization or Chromatography Workup->Purification End End Purification->End

Caption: General experimental workflow for the synthesis.

troubleshooting_guide Start Low Yield? Check_Moisture Moisture in Reagents/Solvents? Start->Check_Moisture Use_Anhydrous Use Anhydrous Conditions Check_Moisture->Use_Anhydrous Yes Check_Temp Incorrect Temperature? Check_Moisture->Check_Temp No Use_Anhydrous->Check_Temp Control_Temp Maintain Low Temperature (0°C) Check_Temp->Control_Temp Yes Check_Stoichiometry Incorrect Stoichiometry? Check_Temp->Check_Stoichiometry No Control_Temp->Check_Stoichiometry Optimize_Ratio Optimize Reactant Ratio Check_Stoichiometry->Optimize_Ratio Yes Check_Purity Impure Starting Materials? Check_Stoichiometry->Check_Purity No Optimize_Ratio->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Yes End Improved Yield Check_Purity->End No Purify_Reagents->End

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: N-allyl-N'-benzoyl-urea Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-allyl-N'-benzoyl-urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: While the exact impurity profile can vary depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Benzoyl isocyanate (or benzoyl chloride and a cyanide source) and allylamine may remain if the reaction does not go to completion.

  • Side Products: The formation of 1,3-diallylurea or N,N'-dibenzoylurea can occur under certain reaction conditions. In related syntheses, the formation of di-substituted ureas has been observed as a potential byproduct.

  • Reagent-Related Impurities: Impurities from the starting materials or solvents can also be present in the crude product.

Q2: My crude this compound has very poor solubility. What is the best approach for purification?

A2: Poor solubility in common organic solvents is a known challenge for many benzoylurea derivatives. A combination of techniques is often the most effective approach. We recommend starting with a thorough solvent screening for recrystallization. If recrystallization proves difficult due to low solubility even at elevated temperatures, column chromatography may be necessary.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors, including high purity (sometimes impurities can aid crystallization), the choice of solvent, and the cooling rate. Here are a few troubleshooting tips:

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure product from a previous batch, adding a tiny crystal to the cooled solution can induce crystallization.

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.

  • Solvent polarity adjustment: If using a mixed solvent system, you can try slightly adjusting the ratio to decrease the solubility of the product at cold temperatures.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Issue: Low Recovery of Purified Product

Possible Cause Solution
The chosen solvent is too good, and the product remains significantly soluble even at low temperatures.Select a less polar solvent or use a mixed solvent system where the compound is less soluble.
Too much solvent was used to dissolve the crude product.Use the minimum amount of hot solvent required to fully dissolve the compound.
Premature crystallization occurred during hot filtration.Preheat the funnel and filter paper before filtration. Use a small amount of hot solvent to wash the filter paper.
The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Recommended Starting Solvents for Recrystallization Screening:

SolventPolarityNotes
EthanolPolar ProticA good starting point for many organic compounds.
MethanolPolar ProticSimilar to ethanol, but can sometimes offer different solubility profiles.
AcetonePolar AproticCan be effective, but its low boiling point may limit the temperature gradient.
Ethyl AcetateModerately PolarOften used in combination with a non-polar solvent like hexane.
TolueneNon-polarCan be effective for less polar compounds.
Hexane/Ethyl Acetate MixtureVariableStart with a high ratio of hexane and gradually add ethyl acetate to the hot mixture until the solid dissolves.
Dichloromethane/Methanol MixtureVariableA common mixture for separating compounds of varying polarity.
Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Issue: Poor Separation of Product and Impurities

Possible Cause Solution
The chosen mobile phase is too polar.Decrease the polarity of the mobile phase. For a common normal-phase setup (silica gel), this means increasing the proportion of the non-polar solvent (e.g., hexane in a hexane/ethyl acetate mixture).
The chosen mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
The sample was overloaded on the column.Use an appropriate amount of sample for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight.

Recommended Starting Conditions for Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point for most applications.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. A common starting solvent system for TLC analysis, which can be adapted for column chromatography, is a 1:1 mixture of ethyl acetate and hexane.[1]

Thin-Layer Chromatography (TLC) for Monitoring Purification

TLC is an essential tool for monitoring the progress of a reaction and the effectiveness of a purification step.

Issue: Difficulty Visualizing Spots on the TLC Plate

Possible Cause Solution
The compound does not absorb UV light.Use a visualizing agent. A potassium permanganate (KMnO4) stain is often effective for compounds with double bonds (like the allyl group). Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be used for general visualization.
The compound is too polar and does not move from the baseline.Increase the polarity of the mobile phase. Consider adding a small amount of a more polar solvent like methanol to your eluent system.
The compound is too non-polar and runs with the solvent front.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at a temperature below the compound's melting point.

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude this compound B Recrystallization A->B Initial Attempt D TLC Analysis B->D Check Purity C Column Chromatography C->D Re-check Purity D->C Purity < 95% E Pure Product D->E Purity > 95%

Caption: Purification workflow for this compound.

troubleshooting_logic A Low Yield in Recrystallization? B Is the product still in the mother liquor? A->B Yes F Consider Column Chromatography. A->F No C Use less solvent or a less polar solvent. B->C Yes D Was there premature crystallization? B->D No E Pre-heat filtration apparatus. D->E Yes D->F No

Caption: Troubleshooting logic for low recrystallization yield.

References

Degradation pathways of N-allyl-N'-benzoyl-urea under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with N-allyl-N'-benzoyl-urea. This resource provides answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the degradation of this compound.

Q1: What are the primary degradation pathways for this compound under typical experimental conditions?

A1: this compound is susceptible to degradation via three main pathways: hydrolysis, thermal decomposition, and photodegradation.

  • Hydrolytic Degradation: This is often the most significant pathway in aqueous environments. It involves the cleavage of the central urea bridge (-NH-CO-NH-). Depending on the pH and temperature, this can lead to the formation of several products.

  • Thermal Degradation: When heated, urea derivatives can decompose through pericyclic reactions, typically yielding isocyanates and amines. For this compound, this would likely produce benzoyl isocyanate and allylamine, or allyl isocyanate and benzamide.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Studies on similar benzoylurea pesticides show that photodegradation pathways can involve cleavage of the urea-bridge, dehalogenation (if applicable), and hydroxylation. Radical-based processes are often dominant in the photodegradation of urea compounds.

Q2: What are the expected major degradation products?

A2: The final degradation products depend on the specific pathway, but the most common expected molecules resulting from complete degradation in an aqueous solution are:

  • Allylamine

  • Benzoic Acid

  • Carbon Dioxide

  • Ammonia

Intermediate products that may be observed during the degradation process include:

  • Allylurea

  • Benzamide

Q3: Which experimental factors have the most significant impact on the degradation rate?

A3: Several factors can influence the rate and outcome of degradation:

  • pH: The stability of the urea linkage is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis, with the rate varying significantly across the pH scale.

  • Temperature: Higher temperatures generally accelerate all degradation pathways, including hydrolysis and thermal decomposition.

  • Light Exposure: The presence and wavelength of light are critical for photodegradation. Using a photocatalyst like Titanium Dioxide (TiO₂) can significantly accelerate this process.

  • Catalysts: Degradation can be catalyzed by enzymes (e.g., ureases, though less specific for substituted ureas) or chemical catalysts. Microbial activity in non-sterile media can also contribute to biodegradation.

  • Solvent/Matrix: The nature of the solvent or experimental matrix (e.g., soil, water) can affect degradation rates and pathways.

Q4: What are the recommended analytical techniques for monitoring the degradation of this compound and its products?

A4: A combination of chromatographic and spectroscopic techniques is recommended for robust analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the primary tool for quantifying the disappearance of the parent compound and the appearance of UV-active products like benzamide and benzoic acid. A reversed-phase C18 column is typically suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile products such as allylamine, often after a derivatization step.

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are useful for characterizing and confirming the structure of isolated degradation products.

Troubleshooting Guides

Solutions for common problems encountered during degradation experiments.

Problem: My degradation reaction is proceeding very slowly or not at all.

Possible Cause Recommended Solution
Incorrect pH Verify the pH of your buffer solution. Hydrolysis rates are highly pH-dependent. Perform a pH screening study (e.g., pH 4, 7, 9) to find optimal conditions for degradation.
Low Temperature Increase the reaction temperature in controlled increments (e.g., 40°C, 50°C, 60°C). Remember that a 10°C increase can roughly double the reaction rate.
Photodegradation Pathway Not Activated If studying photodegradation, ensure your light source is emitting at an appropriate wavelength and intensity. Consider adding a photocatalyst like TiO₂ to the solution.
Microbial Degradation Required If working in a sterile buffer, no microbial degradation will occur. If this is the desired pathway, use a non-sterile, microbially active matrix (e.g., soil slurry, activated sludge) or an isolated bacterial strain.

Problem: I am observing unexpected peaks in my HPLC or GC chromatogram.

Possible Cause Recommended Solution
Solvent/Reagent Impurity Inject a "blank" sample containing only your solvent and reagents to identify any background peaks. Use high-purity (e.g., HPLC-grade) solvents and reagents.
Secondary Degradation The unexpected peak could be a secondary product formed from the degradation of a primary product. Analyze samples at earlier time points to track its appearance relative to other species.
Isomers or Rearrangement Products Under certain conditions (e.g., high heat, specific pH), the molecule or its products might isomerize. Use LC-MS to obtain the mass of the unknown peak to help in its identification.
Adsorption/Leaching from Container The peak could be a compound leaching from your reaction vessel (e.g., plasticizers). Run a control experiment with only the solvent in the vessel under reaction conditions. Consider using glass or Teflon vessels.

Visualized Pathways and Workflows

Degradation Pathway

The diagram below illustrates the primary hydrolytic degradation pathway of this compound, which involves the cleavage of the urea bridge at two possible points (Path A and Path B), ultimately leading to the same final set of stable molecules in an aqueous environment.

G Fig. 1: Primary Hydrolytic Degradation Pathways parent This compound midA parent->midA Path A (Amide bond cleavage) midB parent->midB Path B (Acyl-N bond cleavage) intA1 Benzamide intB1 Benzoic Acid intA1->intB1 + H₂O prod3 Ammonia intA1->prod3 intA2 Allyl Isocyanate prod1 Allylamine intA2->prod1 + H₂O prod2 CO2 intA2->prod2 intB2 Allylurea intB2->prod1 + H₂O intB2->prod3 midA->intA1 midA->intA2 midB->intB1 midB->intB2

Caption: Primary Hydrolytic Degradation Pathways.

Experimental Workflow

This workflow outlines the key steps for conducting a hydrolytic stability study of this compound.

G Fig. 2: Experimental Workflow for Hydrolysis Study prep 1. Preparation exp 2. Experiment Setup sub_prep1 Prepare pH Buffers (e.g., pH 4, 7, 9) sub_exp1 Spike Stock into Buffers at Final Concentration (e.g., 10 mg/L) sub_prep1->sub_exp1 sub_prep2 Prepare Stock Solution of Compound in Acetonitrile sub_prep2->sub_exp1 sampling 3. Sampling sub_exp2 Incubate Samples in Constant Temp. Bath (e.g., 50°C) sub_exp1->sub_exp2 sub_sampling Withdraw Aliquots at Time Points (t=0, 2, 4, 8, 24, 48h) sub_exp2->sub_sampling analysis 4. Analysis sub_analysis Analyze Samples by HPLC-UV to Quantify Parent Compound sub_sampling->sub_analysis data 5. Data Processing sub_data1 Plot Concentration vs. Time sub_analysis->sub_data1 sub_data2 Calculate Degradation Rate (k) and Half-life (t½) sub_data1->sub_data2

Caption: Experimental Workflow for Hydrolysis Study.

Troubleshooting Logic

This decision tree provides a logical flow for diagnosing the source of unexpected peaks in a chromatogram.

G Fig. 3: Troubleshooting Unexpected Chromatographic Peaks start Unexpected Peak Observed q1 Inject Blank (Solvent + Reagents). Is peak present? start->q1 res1 Source is Impurity in Solvent or Reagents q1->res1 Yes q2 Analyze Sample from Time Zero (t=0). Is peak present? q1->q2 No res2 Source is Impurity in Parent Compound Stock q2->res2 Yes q3 Analyze by LC-MS to get Molecular Weight q2->q3 No res3 Peak is a Degradation Product or Isomer. Propose Structure. q3->res3

Caption: Troubleshooting Unexpected Chromatographic Peaks.

Experimental Protocols

Protocol: Hydrolytic Stability of this compound

This protocol details a standard procedure for assessing the degradation rate of the title compound at different pH values.

  • Preparation of Reagents:

    • Buffer Solutions: Prepare 0.1 M buffer solutions for each desired pH level. For example:

      • pH 4.0: Citrate buffer

      • pH 7.0: Phosphate buffer

      • pH 9.0: Borate buffer

    • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

  • Reaction Setup:

    • For each pH value, add 9.9 mL of the buffer solution to a 20 mL amber glass vial.

    • Place the vials in a constant temperature water bath set to 50°C and allow them to equilibrate for 20 minutes.

    • Initiate the reaction (t=0) by adding 100 µL of the stock solution to each vial, resulting in a final concentration of 10 µg/mL. Cap tightly and mix well.

  • Sampling:

    • Immediately after mixing, withdraw a 1 mL aliquot from each vial for the t=0 time point.

    • Continue to withdraw 1 mL aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48, and 72 hours).

    • Quench any further reaction in the aliquot by adding it to an HPLC vial containing a small amount of a weak acid (e.g., 10 µL of formic acid) if the sample is alkaline, or by immediate cooling/analysis.

  • HPLC Analysis:

    • Method:

      • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detector: UV at a wavelength of maximum absorbance for this compound (determined by UV scan, likely around 230-270 nm).

    • Quantification: Create a calibration curve by injecting known concentrations of the parent compound. Use the peak area from the samples to determine the remaining concentration at each time point.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

Quantitative Data Summary

The following table presents an example of how to summarize quantitative data from a hydrolytic degradation experiment as described in the protocol above.

Note: The data below is hypothetical and for illustrative purposes only.

Time (Hours)% Parent Compound Remaining (pH 4.0)% Parent Compound Remaining (pH 7.0)% Parent Compound Remaining (pH 9.0)
0 100.0100.0100.0
2 98.599.891.2
4 97.199.583.1
8 94.299.169.1
24 83.597.233.5
48 69.794.511.2
72 58.391.83.7
Calculated Half-life (t½) ~85 hours~650 hours~15 hours

Preventing byproduct formation in benzoylurea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzoylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing benzoylureas?

A1: The most common laboratory synthesis of benzoylphenylureas involves the reaction of a benzoylamide with oxalyl chloride to form a benzoyl isocyanate, which then reacts with an aniline.[1] For industrial-scale production, the reaction between an arylamine and phosgene (or a phosgene equivalent like triphosgene) to form an aryl isocyanate, followed by reaction with a benzoylamide, is frequently used.[1] Another approach is the acylation of a pre-formed urea with a benzoyl chloride.[2][3]

Q2: I am observing a significant amount of a symmetrical diarylurea byproduct. What is the likely cause and how can I prevent it?

A2: The formation of symmetrical diarylurea (e.g., N,N'-diphenylurea from the reaction involving aniline) is a common side reaction. This typically occurs when the benzoyl isocyanate intermediate is either not formed efficiently or is unstable under the reaction conditions. The isocyanate can react with water present in the solvent or starting materials to hydrolyze to the corresponding aniline.[4][5] This aniline then reacts with another molecule of isocyanate to form the symmetrical urea.

To prevent this:

  • Ensure anhydrous conditions: Use dry solvents and reagents to minimize the hydrolysis of the isocyanate.

  • Control the temperature: The stability of the isocyanate is temperature-dependent. Running the reaction at a lower temperature may reduce the rate of hydrolysis.

  • Optimize reagent addition: Adding the aniline slowly to the in situ generated benzoyl isocyanate can help to favor the desired reaction over the formation of the symmetrical byproduct.

Q3: My reaction is producing a diacylated urea byproduct. How can I avoid this?

A3: Diacylation, the formation of a N,N'-dibenzoylurea, can occur when reacting a urea with a benzoyl chloride.[6] This happens when both nitrogen atoms of the urea molecule are acylated.

To minimize diacylation:

  • Control stoichiometry: Use a 1:1 molar ratio of urea to benzoyl chloride. An excess of benzoyl chloride will favor diacylation.

  • Reaction temperature: Lowering the reaction temperature can help to control the reactivity and reduce the likelihood of a second acylation.

  • Choice of base: A bulky, non-nucleophilic base can be used to deprotonate the urea, making it more reactive towards the first acylation while sterically hindering the second.

Q4: My overall yield is low, even after purification. What are the potential reasons?

A4: Low yields can be attributed to several factors beyond byproduct formation:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product loss during workup: The product may be partially soluble in the aqueous phase during extraction. Ensure the pH is adjusted correctly to minimize solubility and perform multiple extractions with the organic solvent.

  • Product loss during purification: During crystallization, some product will remain in the mother liquor. Optimize the crystallization solvent and temperature to maximize recovery. If using column chromatography, ensure the chosen solvent system provides good separation without excessive band broadening.

  • Decomposition of starting materials or product: Benzoyl chlorides can be sensitive to moisture, and the final benzoylurea product may be unstable under certain pH or temperature conditions.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to the starting aniline and/or benzoyl chloride.

  • NMR spectrum of the crude product shows peaks for the starting materials.

Possible Causes and Solutions:

Possible CauseRecommended Action
Insufficient reaction time Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. Extend the reaction time if necessary.
Low reaction temperature Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate. Be aware that higher temperatures can also increase byproduct formation.
Improper stoichiometry Ensure accurate measurement of all reagents. A slight excess (1.1 equivalents) of the benzoyl chloride or isocyanate is sometimes used to drive the reaction to completion.
Poor quality reagents Use freshly distilled or purified reagents. Benzoyl chlorides can hydrolyze over time if exposed to moisture.
Issue 2: Formation of Symmetrical Diarylurea

Symptoms:

  • A white, often poorly soluble, solid precipitates from the reaction mixture.

  • Mass spectrometry analysis of the crude product shows a peak corresponding to the mass of the symmetrical diarylurea.

Possible Causes and Solutions:

Possible CauseRecommended Action
Presence of water in the reaction Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Slow reaction of the aniline If the aniline is sterically hindered or electronically deactivated, its reaction with the isocyanate may be slow, allowing time for isocyanate hydrolysis. Consider using a catalyst or increasing the reaction temperature cautiously.
Instability of the benzoyl isocyanate If generating the isocyanate in situ, ensure the conditions are optimal for its formation and immediate consumption. Avoid prolonged reaction times at elevated temperatures before the addition of the aniline.
Issue 3: Formation of Diacylated Urea

Symptoms:

  • A byproduct with a higher molecular weight than the desired product is observed by LC-MS.

  • NMR may show a downfield shift of the remaining N-H proton or its absence if fully substituted.

Possible Causes and Solutions:

Possible CauseRecommended Action
Excess benzoyl chloride Carefully control the stoichiometry to a 1:1 molar ratio of urea to benzoyl chloride.
High reaction temperature Perform the reaction at a lower temperature to reduce the rate of the second acylation.
Use of a strong, unhindered base If a base is used, consider switching to a bulkier base like 2,6-lutidine or diisopropylethylamine (DIPEA).

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-N'-phenylurea from Phenylurea and Benzoyl Chloride

This protocol is adapted from a procedure for the synthesis of N-benzoyl-N'-phenylurea derivatives.[2]

Materials:

  • Phenylurea

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve phenylurea (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: In Situ Generation of Benzoyl Isocyanate for Benzoylurea Synthesis

This protocol is based on the common method of preparing benzoylureas from benzamides.[1]

Materials:

  • Benzamide

  • Oxalyl chloride

  • Aniline

  • Anhydrous toluene

Procedure:

  • To a solution of benzamide (1.0 eq) in anhydrous toluene in a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) to the solution at room temperature. The mixture is then heated to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, dissolve aniline (1.0 eq) in anhydrous toluene.

  • Slowly add the aniline solution to the freshly prepared benzoyl isocyanate solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • The product often precipitates out of the solution. If so, collect the solid by filtration and wash with cold toluene.

  • If the product remains in solution, concentrate the solvent and purify by recrystallization.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of 4-chlorobenzoylthiourea [3]

Temperature (°C)Yield (%)
9028.99
10041.07
11048.79
12045.14

This data for a related benzoylthiourea synthesis suggests that there is an optimal temperature for the reaction, and exceeding it can lead to decreased yield, potentially due to byproduct formation or decomposition.

Visualizations

Benzoylurea_Synthesis_Pathways cluster_route1 Route 1: Acylation of Urea cluster_route2 Route 2: Isocyanate Pathway Urea Urea Benzoylurea Benzoylurea Urea->Benzoylurea + Benzoyl Chloride Benzoyl_Chloride Benzoyl_Chloride Diacylated_Byproduct Diacylated_Byproduct Benzoylurea->Diacylated_Byproduct + Benzoyl Chloride (excess) Benzamide Benzamide Benzoyl_Isocyanate Benzoyl_Isocyanate Benzamide->Benzoyl_Isocyanate + Oxalyl Chloride Oxalyl_Chloride Oxalyl_Chloride Desired_Benzoylurea Desired_Benzoylurea Benzoyl_Isocyanate->Desired_Benzoylurea + Aniline Aniline_from_hydrolysis Aniline_from_hydrolysis Benzoyl_Isocyanate->Aniline_from_hydrolysis + H2O (hydrolysis) Aniline Aniline Symmetrical_Urea Symmetrical_Urea H2O H2O Aniline_from_hydrolysis->Symmetrical_Urea + Benzoyl Isocyanate

Caption: Main synthetic routes to benzoylureas and common byproduct pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Stoichiometry Incomplete->Optimize_Conditions Yes Identify_Byproduct Identify Byproduct (MS, NMR) Incomplete->Identify_Byproduct No Optimize_Conditions->Start Symmetrical_Urea Symmetrical Urea? Identify_Byproduct->Symmetrical_Urea Diacylated_Urea Diacylated Urea? Symmetrical_Urea->Diacylated_Urea No Anhydrous_Conditions Ensure Anhydrous Conditions Symmetrical_Urea->Anhydrous_Conditions Yes Control_Stoichiometry Control Stoichiometry (1:1) Diacylated_Urea->Control_Stoichiometry Yes Purification Optimize Purification Diacylated_Urea->Purification No Anhydrous_Conditions->Purification Control_Stoichiometry->Purification

Caption: A logical workflow for troubleshooting common issues in benzoylurea synthesis.

References

How to remove unreacted starting materials from N-allyl-N'-benzoyl-urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-allyl-N'-benzoyl-urea, focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

The primary impurities are unreacted starting materials: allylurea and benzoyl chloride. Additionally, benzoic acid can be present due to the hydrolysis of benzoyl chloride.[1][2]

Q2: What are the key physical and chemical property differences between the product and the starting materials that can be exploited for purification?

Successful purification relies on the differences in solubility and reactivity between this compound and the unreacted starting materials.

CompoundSolubility in WaterSolubility in Organic Solvents (e.g., Dichloromethane, Ethyl Acetate)Reactivity with Water
This compound Sparingly solubleSolubleStable
Allylurea SolubleSparingly solubleStable
Benzoyl Chloride Reacts to form benzoic acidSolubleReactive
Benzoic Acid Slightly soluble (more soluble in hot water and basic solutions)SolubleStable

Q3: What are the recommended purification methods for removing unreacted starting materials?

The most common and effective methods are:

  • Liquid-Liquid Extraction: To remove water-soluble impurities like allylurea and benzoic acid (formed from benzoyl chloride).

  • Recrystallization: To obtain highly pure crystalline this compound.

  • Column Chromatography: For purification when recrystallization is not effective or for separating complex mixtures.

Troubleshooting Guides

Issue 1: Presence of Allylurea in the Final Product

Symptoms:

  • Broad melting point range of the final product.

  • Characteristic peaks of allylurea observed in 1H NMR spectrum.

Possible Causes and Solutions:

CauseSolution
Incomplete reaction. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
Inefficient extraction. Perform multiple extractions with deionized water or a slightly acidic aqueous solution to effectively remove the water-soluble allylurea. Three to four extractions are recommended.
Product precipitation during extraction. If the product is sparingly soluble in the organic solvent, it may precipitate. Use a larger volume of the organic solvent.
Issue 2: Presence of Benzoyl Chloride or Benzoic Acid in the Final Product

Symptoms:

  • Sharp, irritating odor of benzoyl chloride in the crude product.

  • Acidic pH of the crude product when dissolved in a solvent and tested with litmus paper.

  • Characteristic peaks of benzoyl chloride or benzoic acid in the 1H NMR spectrum.

Possible Causes and Solutions:

CauseSolution
Excess benzoyl chloride used in the reaction. Quench the reaction mixture with a mild aqueous base such as sodium bicarbonate solution. This will hydrolyze the unreacted benzoyl chloride to sodium benzoate, which is water-soluble and can be easily removed during the aqueous work-up.[2]
Inefficient removal of benzoic acid. Wash the organic layer with a saturated solution of sodium bicarbonate. The benzoic acid will be converted to its sodium salt and extracted into the aqueous layer.[3] Perform multiple washes until no more gas evolution (CO2) is observed.
Hydrolysis of benzoyl chloride during storage of the crude product. Process the crude product immediately after the reaction is complete.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove the bulk of the unreacted starting materials.

Workflow:

G A 1. Dissolve crude product in an organic solvent (e.g., dichloromethane). B 2. Transfer to a separatory funnel. A->B C 3. Wash with saturated NaHCO3 solution to remove benzoic acid and unreacted benzoyl chloride. B->C D 4. Separate the aqueous layer. C->D E 5. Wash with deionized water to remove allylurea. D->E F 6. Repeat water wash 2-3 times. E->F G 7. Dry the organic layer over anhydrous MgSO4 or Na2SO4. F->G H 8. Filter and concentrate the organic solvent to obtain the purified product. G->H

Caption: Liquid-liquid extraction workflow for this compound purification.

Detailed Steps:

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution and shake the funnel vigorously, venting frequently to release the pressure from CO2 evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Add an equal volume of deionized water to the organic layer in the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer.

  • Repeat the water wash two more times.

  • Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is used to obtain a highly pure, crystalline product after initial purification by extraction.

Workflow:

G A 1. Dissolve the crude product in a minimum amount of a hot solvent system (e.g., ethanol/water or toluene). B 2. Allow the solution to cool slowly to room temperature. A->B C 3. Further cool the solution in an ice bath to maximize crystal formation. B->C D 4. Collect the crystals by vacuum filtration. C->D E 5. Wash the crystals with a small amount of cold solvent. D->E F 6. Dry the crystals under vacuum. E->F

Caption: Recrystallization workflow for this compound.

Detailed Steps:

  • Place the crude this compound in a flask.

  • Add a small amount of a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).

  • Heat the mixture with stirring until the solid completely dissolves. Add a minimum amount of hot solvent to achieve complete dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Illustrative Quantitative Data for Recrystallization:

Solvent SystemCrude Product (g)Solvent Volume (mL)Yield (%)Purity (by HPLC)
Ethanol/Water (9:1)5.05085>98%
Toluene5.07580>97%

Note: These values are illustrative and may vary depending on the initial purity of the crude product.

Protocol 3: Purification by Column Chromatography

This method is ideal for purifying small quantities of the product or when recrystallization is ineffective.

Workflow:

G A 1. Pack a chromatography column with silica gel in a suitable solvent system (e.g., hexane/ethyl acetate). B 2. Dissolve the crude product in a minimum amount of the eluent. A->B C 3. Load the sample onto the top of the silica gel. B->C D 4. Elute the column with the chosen solvent system. C->D E 5. Collect fractions and monitor by TLC. D->E F 6. Combine the pure fractions and remove the solvent. E->F

Caption: Column chromatography workflow for purifying this compound.

Detailed Steps:

  • Prepare a chromatography column by packing it with silica gel using a slurry method with the initial eluting solvent.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Collect fractions in test tubes and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Illustrative Quantitative Data for Column Chromatography:

Stationary PhaseMobile Phase (Hexane:Ethyl Acetate)Sample Load (mg)Yield (%)Purity (by HPLC)
Silica Gel (60 Å, 230-400 mesh)7:320090>99%
Silica Gel (60 Å, 230-400 mesh)8:2 to 6:4 gradient50088>99%

Note: These values are illustrative and may vary. The optimal mobile phase should be determined by preliminary TLC analysis.

References

Technical Support Center: N-allyl-N'-benzoyl-urea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of N-allyl-N'-benzoyl-urea.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, particularly when scaling up the reaction from laboratory to pilot or production scale.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, especially during scale-up. The primary synthetic route involves the reaction of benzoyl isocyanate with allylamine.

Potential Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature control.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Loss of product during workup and purification: Product may be lost during extraction, washing, or recrystallization steps.

  • Poor quality of starting materials: Impurities in the benzoyl isocyanate or allylamine can lead to side reactions and lower yields.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

  • Temperature Control: The reaction between benzoyl isocyanate and allylamine is exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions. Ensure adequate cooling and controlled addition of the amine.

  • Optimized Workup: Minimize the number of extraction and washing steps. When performing recrystallization, carefully select a solvent system that provides good recovery.

  • Starting Material Purity: Use freshly distilled allylamine and ensure the benzoyl isocyanate is of high purity. Isocyanates are sensitive to moisture.

Q2: I am observing the formation of significant amounts of a white, insoluble solid in my reaction mixture, which is not the desired product. What is this byproduct and how can I prevent its formation?

A2: The most common insoluble white solid byproduct in this reaction is N,N'-dibenzoylurea.

Cause:

This byproduct forms when benzoyl isocyanate reacts with water to form benzamide, which then reacts with another molecule of benzoyl isocyanate. The presence of moisture in the reactants or solvent is the primary cause.

Prevention:

  • Anhydrous Conditions: Ensure all solvents are thoroughly dried before use. Use of molecular sieves or distillation from a suitable drying agent is recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Dry Glassware: All glassware should be oven-dried before use.

Q3: During scale-up, I am having difficulty controlling the reaction temperature, leading to a runaway reaction. What are the best practices for thermal management?

A3: Thermal runaway is a critical safety concern during the scale-up of exothermic reactions.

Best Practices for Thermal Management:

  • Slow Addition: Add the allylamine to the solution of benzoyl isocyanate slowly and at a controlled rate. This allows the cooling system to dissipate the heat generated.

  • Adequate Cooling: Ensure the reactor is equipped with a cooling system that can handle the heat load of the reaction at the intended scale.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

  • Reaction Calorimetry: For larger scale production, performing reaction calorimetry studies can help to determine the heat of reaction and the required cooling capacity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and common synthetic route is the reaction of benzoyl isocyanate with allylamine. This reaction is typically fast and high-yielding. Benzoyl isocyanate can be generated in situ from benzoyl chloride and a cyanate salt or prepared separately.

Q2: What are the potential side reactions to be aware of?

A2: Besides the formation of N,N'-dibenzoylurea from moisture, other potential side reactions include:

  • Polymerization of Allylamine: While less common under these reaction conditions, the allyl group can potentially undergo radical polymerization, especially at elevated temperatures or in the presence of initiators.

  • Reaction of Isocyanate with Product: The N-H proton of the newly formed urea is acidic and could potentially react with another molecule of benzoyl isocyanate, though this is generally not a major pathway under standard conditions.

Q3: What are the recommended purification methods for this compound?

A3: The most common purification method is recrystallization. The choice of solvent is crucial for obtaining high purity and yield. A solvent system should be chosen where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of ureas include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Q4: What are the key safety precautions when handling the reagents for this synthesis?

A4:

  • Benzoyl isocyanate: Isocyanates are lachrymators and respiratory irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Allylamine: It is a flammable, corrosive, and toxic liquid. Handle with care, avoiding inhalation and skin contact.

  • Oxalyl chloride (if preparing benzoyl isocyanate): Highly corrosive and reacts violently with water to release toxic gases. Must be handled with extreme caution in a fume hood.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Toluene or Ethyl Acetate
Reactant Ratio (Allylamine:Benzoyl Isocyanate) 1.05 : 1.01.02 : 1.0
Concentration 0.5 - 1.0 M0.2 - 0.5 M
Addition Time of Allylamine 10 - 15 minutes1 - 2 hours
Reaction Temperature 0 - 25 °C10 - 25 °C
Reaction Time 1 - 3 hours2 - 4 hours
Typical Yield 85 - 95%80 - 90%
Purity (after recrystallization) > 99%> 98.5%

Note: These are typical values and may require optimization for specific equipment and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzoyl Isocyanate and Allylamine

This protocol describes a laboratory-scale synthesis.

Materials:

  • Benzoyl isocyanate (1.47 g, 10 mmol)

  • Allylamine (0.63 g, 11 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzoyl isocyanate in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve allylamine in 10 mL of anhydrous DCM and add it to the dropping funnel.

  • Add the allylamine solution dropwise to the benzoyl isocyanate solution over 15 minutes with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - Benzoyl Isocyanate - Allylamine - Anhydrous Solvent dissolve Dissolve Benzoyl Isocyanate reagents->dissolve glassware Oven-dried Glassware glassware->dissolve inert_atm Inert Atmosphere (Nitrogen/Argon) inert_atm->dissolve cool Cool to 0 °C dissolve->cool add_amine Slow Addition of Allylamine Solution cool->add_amine react React at RT add_amine->react monitor Monitor by TLC/HPLC react->monitor concentrate Solvent Removal monitor->concentrate recrystallize Recrystallization concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry product Pure this compound filter_dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or Impurities Observed check_completion Is the reaction complete? start->check_completion check_moisture Was moisture excluded? check_completion->check_moisture Yes incomplete Incomplete Reaction check_completion->incomplete No check_temp Was temperature controlled? check_moisture->check_temp Yes moisture_byproduct Byproduct Formation (e.g., Dibenzoylurea) check_moisture->moisture_byproduct No temp_side_reactions Side Reactions due to High Temperature check_temp->temp_side_reactions No solution_incomplete Increase reaction time or consider gentle heating. incomplete->solution_incomplete solution_moisture Use anhydrous solvents and inert atmosphere. moisture_byproduct->solution_moisture solution_temp Improve cooling efficiency and control addition rate. temp_side_reactions->solution_temp

Caption: Troubleshooting decision tree for this compound synthesis.

Reaction_Pathways benzoyl_isocyanate Benzoyl Isocyanate product This compound (Desired Product) benzoyl_isocyanate->product Main Reaction benzamide Benzamide (Intermediate) benzoyl_isocyanate->benzamide Hydrolysis allylamine Allylamine allylamine->product water H₂O (Moisture) water->benzamide side_product N,N'-Dibenzoylurea (Side Product) benzamide->side_product Side Reaction benzoyl_isocyanate_2 Benzoyl Isocyanate benzoyl_isocyanate_2->side_product

Validation & Comparative

A Comparative Analysis of N-allyl-N'-benzoyl-urea and Commercial Benzoylurea Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pest management, benzoylurea insecticides represent a significant class of insect growth regulators (IGRs) valued for their specificity and novel mode of action. This guide provides a comparative overview of N-allyl-N'-benzoyl-urea against widely used commercial benzoylurea insecticides, namely diflubenzuron, teflubenzuron, and lufenuron. While specific experimental data for this compound is limited in publicly accessible literature, this analysis extrapolates from the known structure-activity relationships of the benzoylurea class to provide a predictive comparison.

Mechanism of Action: Inhibition of Chitin Synthesis

Benzoylurea insecticides do not cause immediate insect mortality but disrupt the molting process, which is critical for insect growth and development.[1] Their primary mode of action is the inhibition of chitin synthase, a key enzyme in the biochemical pathway responsible for producing chitin.[1] Chitin is an essential structural component of the insect exoskeleton. By inhibiting its synthesis, these compounds prevent the proper formation of the new cuticle during molting. This leads to a malformed, fragile exoskeleton that cannot withstand the pressures of molting or support the insect's internal organs, ultimately resulting in larval death.[1]

The signaling pathway for this mechanism is targeted and specific to arthropods, making these insecticides relatively safe for vertebrates and other non-target organisms that do not possess chitin.

Benzoylurea Mechanism of Action UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes Disruption Disrupted Exoskeleton Formation Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molt Successful Molting Exoskeleton->Molt Benzoylurea This compound & Other Benzoylureas Inhibition Inhibition Benzoylurea->Inhibition Inhibition->Chitin_Synthase Death Larval Death Disruption->Death

Caption: Mechanism of action of benzoylurea insecticides.

Comparative Performance Data

Table 1: Insecticidal Activity (LC50) of Commercial Benzoylureas Against Lepidopteran Pests

InsecticideTarget PestLC50 (mg/L)Exposure Time (h)Bioassay Method
Diflubenzuron Spodoptera frugiperda (Fall Armyworm)1.2 - 5.472Leaf-dip
Plutella xylostella (Diamondback Moth)0.5 - 2.148 - 72Leaf-dip
Teflubenzuron Spodoptera frugiperda0.8 - 3.272Leaf-dip
Plutella xylostella0.3 - 1.548 - 72Leaf-dip
Lufenuron Spodoptera frugiperda0.99[2]72Leaf-dip[2]
Plutella xylostella0.4 - 1.848 - 72Leaf-dip

Note: LC50 values can vary significantly based on the specific strain of the insect, developmental stage, and experimental conditions.

Table 2: General Properties of Benzoylurea Insecticides

PropertyDiflubenzuronTeflubenzuronLufenuronThis compound (Predicted)
Primary Target Pests Lepidoptera, Coleoptera, Diptera[3]Lepidoptera, Coleoptera, Diptera, Hemiptera[4]Lepidoptera, Siphonaptera (fleas)[1]Likely Lepidoptera and other susceptible orders
Mode of Action Chitin Synthesis Inhibitor[3]Chitin Synthesis Inhibitor[4]Chitin Synthesis Inhibitor[1]Chitin Synthesis Inhibitor
Application Agriculture, Forestry, Public HealthAgricultureVeterinary Medicine, AgricultureResearch
Systemic Activity Non-systemicNon-systemicSystemic in animals (when administered orally)Likely non-systemic

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of benzoylurea insecticides.

Insect Rearing and Maintenance
  • Insect Species: Spodoptera frugiperda (Fall Armyworm) or Plutella xylostella (Diamondback Moth).

  • Rearing Conditions: Insects are reared on an artificial diet in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60 ± 10%, and a photoperiod of 14:10 (L:D) hours.

  • Synchronization: Larval development is synchronized to obtain a uniform population of a specific instar (e.g., 3rd instar) for bioassays.

Leaf-Dip Bioassay for Insecticidal Activity

This method is commonly used to determine the lethal concentration (LC) of an insecticide.[5]

  • Preparation of Insecticide Solutions: A stock solution of the benzoylurea insecticide is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide). A series of dilutions are then made using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Fresh, clean leaves of a suitable host plant (e.g., cabbage for P. xylostella or corn for S. frugiperda) are dipped into the insecticide solutions for 10-30 seconds. Control leaves are dipped in the solvent-surfactant solution without the insecticide.

  • Drying: The treated leaves are allowed to air dry at room temperature for 1-2 hours.

  • Exposure: The dried leaves are placed in Petri dishes or ventilated containers. A specific number of larvae (e.g., 10-20) of the desired instar are introduced into each container.

  • Incubation: The containers are maintained under the same controlled conditions as for insect rearing.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.

Leaf_Dip_Bioassay_Workflow start Start prep_insecticide Prepare Insecticide Dilutions start->prep_insecticide treat_leaves Dip Leaves in Insecticide Solutions prep_insecticide->treat_leaves dry_leaves Air Dry Treated Leaves treat_leaves->dry_leaves introduce_larvae Introduce Larvae to Treated Leaves dry_leaves->introduce_larvae incubate Incubate under Controlled Conditions introduce_larvae->incubate assess_mortality Assess Mortality at 24, 48, 72 hours incubate->assess_mortality data_analysis Data Analysis (Abbott's Formula, Probit) assess_mortality->data_analysis end End data_analysis->end

Caption: Workflow for a leaf-dip bioassay.

Chitin Content Determination in Insect Larvae

This protocol allows for the quantification of chitin, providing a direct measure of the insecticide's effect on its target.[6][7][8]

  • Sample Preparation: A known number of insect larvae (e.g., 10-20) from both treated and control groups are collected, washed, and homogenized in a suitable buffer.

  • Deproteinization and Demineralization: The homogenate is treated with a strong base (e.g., 1 M NaOH) at an elevated temperature (e.g., 90°C) to remove proteins, followed by treatment with a strong acid (e.g., 1 M HCl) to remove minerals.

  • Chitin Isolation: The remaining pellet, which is primarily chitin, is washed with distilled water and ethanol and then dried.

  • Quantification: The chitin content can be determined gravimetrically (by weighing the dried pellet) or colorimetrically. For the colorimetric method, the isolated chitin is hydrolyzed to N-acetylglucosamine, which can then be quantified using a specific colorimetric assay (e.g., the Morgan-Elson assay).

  • Data Analysis: The chitin content is expressed as the amount of chitin per larva or per unit of body weight. A significant reduction in chitin content in the treated group compared to the control group indicates inhibition of chitin synthesis.

Structure-Activity Relationship and the N-allyl Moiety

The general structure of benzoylurea insecticides consists of a benzoyl moiety linked to a phenylurea moiety. The substituents on both the benzoyl and phenyl rings significantly influence the insecticidal activity. For this compound, the key difference from many commercial benzoylureas is the replacement of the N'-phenyl group with an N'-allyl group.

Based on quantitative structure-activity relationship (QSAR) studies of benzoylphenylureas, the substituents on the aniline (phenyl) ring are known to affect the compound's hydrophobicity and binding to the target site.[9] The replacement of a substituted phenyl ring with a smaller, more flexible allyl group would likely alter the molecule's properties in several ways:

  • Solubility and Lipophilicity: The allyl group is less lipophilic than a substituted phenyl ring, which could affect the compound's penetration through the insect cuticle and its transport to the target site.

  • Binding Affinity: The specific interactions with the chitin synthase enzyme are crucial for inhibitory activity. The size, shape, and electronic properties of the N'-substituent are critical for optimal binding. The smaller allyl group may not provide the same level of interaction as the larger, more rigid phenyl group found in many potent benzoylureas.

  • Metabolic Stability: The allyl group might be more susceptible to metabolic degradation by the insect's detoxification enzymes, potentially reducing its overall efficacy.

Without experimental data, it is hypothesized that this compound may exhibit some insecticidal activity due to the presence of the core benzoylurea structure, which is known to be essential for chitin synthesis inhibition. However, its potency is likely to be different from, and potentially lower than, that of commercially available benzoylureas with optimized N'-phenyl substituents. Further research and empirical testing are necessary to validate this hypothesis and fully characterize the insecticidal profile of this compound.

References

Validating the Mechanism of Action for N-allyl-N'-benzoyl-urea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of N-allyl-N'-benzoyl-urea and similar novel urea-based compounds. Given the limited direct literature on this compound, this document outlines established methodologies for characterizing related compounds, offering a robust template for investigation. We will explore potential mechanisms of action, detail relevant experimental protocols, and provide a strategy for data presentation and comparison with existing therapies.

Urea derivatives are a cornerstone of modern medicinal chemistry, integral to numerous clinically approved drugs.[1][2][3] Their therapeutic efficacy often stems from the ability of the urea functional group to form stable hydrogen bonds with protein targets, thereby modulating their activity.[1] A significant number of urea-based compounds function as kinase inhibitors, playing a pivotal role in anticancer therapies.[4][5][6]

Potential Mechanisms of Action and Validation Strategies

Based on the activities of structurally related benzoyl-urea compounds, two primary mechanisms of action are plausible for this compound: protein kinase inhibition and ion channel modulation . This guide will focus on the experimental validation of these two pathways.

Protein Kinase Inhibition

Many urea-containing compounds, such as the multi-kinase inhibitor Sorafenib, target the ATP-binding site of protein kinases, crucial regulators of cellular signaling.[4][5][6] The validation workflow for a novel kinase inhibitor typically involves biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm cellular activity and elucidate downstream signaling effects.

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of relevant kinases.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Add the purified kinase and its specific substrate to the wells of a microplate.

  • Add the different concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Table 1: Hypothetical In Vitro Kinase Inhibition Data for this compound

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)
Raf-1506
B-Raf15022
VEGFR22590
PDGFRβ3057
p38α>10,00058
Ion Channel Modulation

Recent studies have shown that novel benzoylurea derivatives can modulate the function of ion channels, such as the transient receptor potential melastatin 7 (TRPM7) channel.[8] TRPM7 is implicated in cancer cell migration and proliferation.[8]

This protocol describes a common method to assess the inhibitory effect of a compound on TRPM7 channel activity.

Objective: To determine if this compound inhibits TRPM7 channel function.

Materials:

  • HEK293 cells overexpressing TRPM7

  • Fura-2 AM (calcium-sensitive fluorescent dye)

  • Krebs-Ringer-HEPES (KRH) buffer

  • MnCl2 (Manganese chloride)

  • This compound (dissolved in DMSO)

  • Fluorescence microplate reader

Procedure:

  • Seed TRPM7-expressing HEK293 cells in a 96-well plate.

  • Load the cells with Fura-2 AM by incubating them in KRH buffer containing the dye.

  • Wash the cells to remove extracellular Fura-2 AM.

  • Pre-incubate the cells with various concentrations of this compound.

  • Measure the baseline fluorescence.

  • Add MnCl2 to the wells. The influx of Mn2+ through active TRPM7 channels quenches the Fura-2 fluorescence.

  • Monitor the change in fluorescence over time. A decrease in the rate of fluorescence quench indicates inhibition of TRPM7.

  • Calculate the percentage of inhibition at each compound concentration to determine the IC50.

Table 2: Hypothetical TRPM7 Inhibition Data for this compound

CompoundTRPM7 Inhibition IC50 (µM)
This compound15
Positive Control (e.g., Carvacrol)5

Downstream Signaling Pathway Analysis: The PI3K/Akt Pathway

Both kinase inhibition and ion channel modulation can impact downstream signaling cascades. The PI3K/Akt pathway is a critical signaling nexus that regulates cell proliferation, survival, and metabolism, and it is frequently dysregulated in cancer.[9][10][11][12][13] Several urea-based compounds have been shown to affect this pathway.[8]

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, BGC-823)

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Western blotting equipment

Procedure:

  • Treat the cancer cells with different concentrations of this compound for a specified time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of Akt and mTOR. Use an antibody against a housekeeping protein like GAPDH as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Table 3: Hypothetical Quantitative Western Blot Analysis of p-Akt Levels

TreatmentConcentration (µM)Relative p-Akt/Total Akt Ratio
Vehicle Control01.00
This compound10.75
This compound50.42
This compound100.15

Visualizing Molecular Pathways and Experimental Workflows

Clear and concise diagrams are essential for communicating complex biological processes and experimental designs. Below are examples of diagrams created using the DOT language for Graphviz.

G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors RTK RTK RTK->Ras Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Raf

Caption: Generic kinase signaling pathway with a hypothetical inhibitory point for this compound.

G Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay In Vitro Kinase Assay->Cell-Based Proliferation Assay Western Blot Analysis Western Blot Analysis Cell-Based Proliferation Assay->Western Blot Analysis In Vivo Efficacy Studies In Vivo Efficacy Studies Western Blot Analysis->In Vivo Efficacy Studies Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization

Caption: Experimental workflow for validating a novel kinase inhibitor.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth.

Conclusion

The validation of this compound's mechanism of action requires a systematic and multi-faceted approach. By employing the standardized experimental protocols for kinase inhibition, ion channel modulation, and downstream signaling analysis outlined in this guide, researchers can effectively characterize its biological activity. The presented data tables and visualizations provide a clear framework for presenting and interpreting experimental findings, facilitating objective comparisons with existing compounds and guiding further drug development efforts. While direct experimental data for this compound is not yet publicly available, the methodologies described herein offer a clear and robust path forward for its comprehensive evaluation.

References

The Efficacy of Benzoylurea Derivatives as Chitin Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoylphenylureas are a class of insect growth regulators that interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.[1] This disruption of the molting process leads to mortality, particularly in larval stages.[2] Their high selectivity and low toxicity to non-target organisms, such as mammals, make them valuable components of integrated pest management (IPM) programs.[3]

Comparative Efficacy of Benzoylphenylurea Derivatives

The following table summarizes the lethal concentration (LC50) and effective concentration (EC50) values of several common benzoylphenylurea derivatives against various insect pests. These values represent the concentration of the inhibitor required to cause 50% mortality or a 50% effect (e.g., inhibition of emergence) in the tested population, respectively. Lower values indicate higher potency.

CompoundTarget InsectBioassay TypeLC50 / EC50 (ppm)Reference
Lufenuron Spodoptera exigua (Beet Armyworm)Diet Incorporation0.0921[4]
Leptopharsa gibbicarina (Lace Bug)Leaf Dip0.17[5]
Chrysomya albiceps (Blowfly)Larval Treatment146
Hexaflumuron Ephestia figulilella (Raisin Moth)Potter's Spray Tower95.38 (EC50)
Diflubenzuron Lepeophtheirus salmonis (Salmon Louse)Larval Exposure0.0932 (EC50)
Chlorfluazuron Chrysomya albiceps (Blowfly)Larval Treatment194
Novaluron Leptopharsa gibbicarina (Lace Bug)Leaf Dip0.33[5]
Teflubenzuron Leptopharsa gibbicarina (Lace Bug)Leaf Dip0.24[5]
Triflumuron Leptopharsa gibbicarina (Lace Bug)Leaf Dip0.42[5]

Mode of Action: Inhibition of Chitin Synthesis

Benzoylphenylureas act by inhibiting the enzyme chitin synthase (CHS), which is the final and rate-limiting step in the chitin biosynthesis pathway. This pathway is essential for the formation of the insect's cuticle. By blocking CHS, these inhibitors prevent the proper formation of the new exoskeleton during molting, leading to a failure to shed the old cuticle, physical deformities, and ultimately, death.

Below is a diagram illustrating the key steps in the insect chitin biosynthesis pathway and the point of inhibition by benzoylphenylureas.

Chitin_Biosynthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GNPNA GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P Phosphoacetylglucosamine mutase UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UDP-N-acetylglucosamine pyrophosphorylase Chitin Chitin Polymer UDPGlcNAc->Chitin Chitin Synthase (CHS) BPU Benzoylphenylureas BPU->UDPGlcNAc Inhibition

Caption: Insect Chitin Biosynthesis Pathway and Inhibition by Benzoylphenylureas.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chitin synthesis inhibitors. Below are generalized protocols for common experiments.

Insect Bioassay (Leaf Dip Method)

This method is used to determine the lethal concentration of a compound against foliage-feeding insects.

  • Preparation of Test Solutions: A stock solution of the benzoylphenylurea derivative is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of test concentrations. A surfactant is often added to ensure even spreading on the leaf surface.

  • Leaf Treatment: Uniformly sized leaves of the host plant are dipped into the test solutions for a specified duration (e.g., 30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing the solvent and surfactant only.

  • Insect Exposure: Third-instar larvae of the target insect are placed on the treated leaves within a petri dish or a similar ventilated container.

  • Incubation: The containers are maintained under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 hour light:dark cycle).

  • Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

Chitin Synthase Activity Assay (Non-radioactive Method)

This in vitro assay measures the activity of chitin synthase and the inhibitory effect of test compounds.

  • Enzyme Preparation: The insect tissue rich in chitin synthase (e.g., integument from molting larvae) is homogenized in a cold buffer. The homogenate is then centrifuged to obtain a microsomal fraction containing the enzyme.

  • Reaction Mixture: The reaction mixture typically contains the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and magnesium chloride in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Inhibitor Addition: The benzoylphenylurea derivative, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

  • Incubation: The reaction is initiated by adding the substrate and incubated at an optimal temperature (e.g., 30°C) for a specific period.

  • Quantification of Chitin: The newly synthesized chitin is quantified. One common non-radioactive method involves the use of a fluorescent brightener like Calcofluor White, which specifically binds to chitin. The fluorescence intensity, which is proportional to the amount of chitin, is measured using a fluorometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration that causes 50% inhibition of enzyme activity) is determined.

The following diagram illustrates a generalized workflow for evaluating chitin synthesis inhibitors.

Experimental_Workflow start Start synthesis Synthesize/Obtain Benzoylphenylurea Compound start->synthesis bioassay Insect Bioassay (e.g., Leaf Dip) synthesis->bioassay enzyme_assay Chitin Synthase Activity Assay synthesis->enzyme_assay lc50 Determine LC50/EC50 bioassay->lc50 comparison Compare Efficacy with Other Inhibitors lc50->comparison ic50 Determine IC50 enzyme_assay->ic50 ic50->comparison end End comparison->end

Caption: General Workflow for Evaluating Chitin Synthesis Inhibitors.

Conclusion

Benzoylphenylurea derivatives are potent inhibitors of chitin synthesis and effective insect growth regulators. The comparative data presented in this guide demonstrate the varying efficacy of different analogues against a range of insect pests. While specific data for N-allyl-N'-benzoyl-urea is not currently available, the information provided for structurally similar and well-researched compounds offers a valuable benchmark for its potential performance. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the development and evaluation of new chitin synthesis inhibitors. Further research is warranted to elucidate the precise efficacy and spectrum of activity of this compound.

References

A Comparative Analysis of N-acylureas in Cancer Research: Spotlight on the N-allyl-N'-benzoyl-urea Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-acylureas, with a particular focus on the N-allyl-N'-benzoyl-urea structural motif, as potential therapeutic agents. This document synthesizes experimental data on their anticancer activities and explores the signaling pathways they modulate.

N-acylureas are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and enzyme inhibitory properties.[1] Their structural similarity to peptide bonds allows them to interact with various biological targets.[1] This guide focuses on a comparative analysis of this compound and related N-acylureas, presenting available quantitative data, experimental methodologies, and the signaling pathways implicated in their mechanism of action.

Comparative Anticancer Activity of N-acylureas

The anticancer potential of N-acylureas is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this evaluation. While direct comparative studies on this compound are limited, research on the closely related N-benzoyl-3-allylthiourea (BATU) provides valuable insights into the activity of the N-benzoyl-N'-allyl scaffold.

A study on BATU demonstrated its cytotoxic effects against human breast cancer cell lines MCF-7 and MCF-7/HER-2.[2][3] The data, summarized in the table below, compares the activity of BATU with its parent compound, allylthiourea (ATU), and other N-acylurea derivatives from various studies.

CompoundCell LineIC50 (µM)Reference
N-benzoyl-3-allylthiourea (BATU)MCF-71470[2][3]
N-benzoyl-3-allylthiourea (BATU)MCF-7/HER-2640[2][3]
Allylthiourea (ATU)MCF-75220[2][3]
Allylthiourea (ATU)MCF-7/HER-23170[2][3]
Diarylthiourea Derivative 4MCF-7338.33 ± 1.52[4]
Benzoylphenylurea analog 10BxPC3Significant Inhibition[5]
Benzoylphenylurea analog 10Mia-PacaSignificant Inhibition[5]
Benzoylphenylurea analog 10Hep2Significant Inhibition[5]
Benzoylphenylurea analog 8Hep2Significant Inhibition[5]
Benzoylphenylurea analog 9Hep2Significant Inhibition[5]
Note: "Significant Inhibition" indicates that the compound showed notable activity, but a specific IC50 value was not provided in the source.

The data suggests that the addition of a benzoyl group to the allylthiourea scaffold in BATU significantly enhances its cytotoxic activity against both MCF-7 and MCF-7/HER-2 cell lines, as evidenced by the lower IC50 values compared to ATU.[2][3] This highlights the importance of the N-acyl substitution in conferring anticancer properties. Furthermore, BATU exhibits greater potency against the MCF-7/HER-2 cell line, which overexpresses the HER2 receptor, suggesting a potential selectivity for certain cancer cell phenotypes.[2][3]

Experimental Protocols

The evaluation of the anticancer activity of N-acylureas typically involves a series of in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MCF-7/HER-2) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the N-acylurea compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 100 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins, such as HER-2 and those involved in signaling pathways.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard method, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., HER-2, NF-κB). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by N-acylureas

N-acylureas have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and the Wnt/β-catenin signaling pathways are two such pathways that are often dysregulated in cancer.

EGFR Signaling Pathway

The EGFR pathway plays a crucial role in regulating cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt Akt->Transcription Promotes Survival

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

N-acylurea compounds can interfere with this pathway, potentially by inhibiting the tyrosine kinase activity of EGFR or other downstream components, thereby blocking the pro-growth signals.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical in embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in the development of various cancers.

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5/6 LRP5/6 APC APC Dsh->APC Inhibits beta_catenin β-catenin APC->beta_catenin Phosphorylates for Degradation Axin Axin Axin->beta_catenin GSK3b GSK3β GSK3b->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: The canonical Wnt/β-catenin signaling pathway.

By inhibiting components of this pathway, N-acylureas can prevent the accumulation of β-catenin and the subsequent transcription of genes that promote tumor growth.

Conclusion

The available evidence suggests that N-acylureas, and specifically the N-benzoyl-N'-allyl scaffold, represent a promising area for the development of novel anticancer agents. The enhanced cytotoxicity of N-benzoyl-3-allylthiourea compared to its parent compound underscores the importance of the N-acyl substitution for biological activity. Further research, including more extensive comparative studies with a wider range of N-acylurea derivatives and against a broader panel of cancer cell lines, is warranted to fully elucidate their therapeutic potential. The investigation of their effects on key signaling pathways like EGFR and Wnt/β-catenin will be crucial in understanding their mechanisms of action and in the rational design of more potent and selective N-acylurea-based anticancer drugs.

References

Validating the Insecticidal Spectrum of a Novel N-allyl-N'-benzoyl-urea Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel insect growth regulator, N-allyl-N'-benzoyl-urea, against established insecticides. The data presented is representative of the performance expected from a promising new benzoyl-urea derivative, based on published studies of similar compounds.

Introduction

This compound is a new synthetic compound belonging to the benzoyl-urea (BPU) class of insecticides.[1] Like other BPUs, it is designed to act as an insect growth regulator (IGR) by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[1][2][3] This mode of action leads to failed molting and mortality in larval stages, as well as reduced egg viability.[1] This guide details the insecticidal spectrum of this compound in comparison to other commercially available alternatives and provides the experimental protocols for its validation.

Comparative Insecticidal Activity

The insecticidal activity of this compound was evaluated against a range of common agricultural pests and compared with two widely used insecticides: Diflubenzuron (a first-generation BPU) and Chlorantraniliprole (a ryanodine receptor modulator). The following table summarizes the median lethal concentration (LC50) and median lethal dose (LD50) values obtained from laboratory bioassays. Lower values indicate higher toxicity to the target pest.

Target Pest This compound Diflubenzuron Chlorantraniliprole
Lepidoptera
Diamondback Moth (Plutella xylostella)LC50: 0.8 mg/L LC50: 2.5 mg/LLC50: 0.5 mg/L
Oriental Armyworm (Mythimna separata)LC50: 1.2 mg/L LC50: 3.8 mg/LLC50: 0.9 mg/L
Cotton Bollworm (Helicoverpa armigera)LC50: 1.5 mg/L LC50: 4.2 mg/LLC50: 1.1 mg/L
Coleoptera
Colorado Potato Beetle (Leptinotarsa decemlineata)LD50: 2.2 µg/g LD50: 5.0 µg/gLD50: 1.8 µg/g
Diptera
Housefly (Musca domestica)LC50: 2.8 mg/L LC50: 6.5 mg/LLC50: 4.0 mg/L
Non-Target Organism (for reference)
Honey Bee (Apis mellifera)LD50: >100 µ g/bee LD50: >100 µ g/bee LD50: >100 µ g/bee

This data is representative and for illustrative purposes.

Mechanism of Action: Chitin Synthesis Inhibition

This compound, consistent with other BPUs, inhibits the enzyme chitin synthase. This enzyme is crucial for the polymerization of N-acetylglucosamine into chitin, a primary component of the insect cuticle. By disrupting this process, the insect is unable to form a new exoskeleton during molting, leading to death.

Chitin Synthesis Inhibition Pathway cluster_insect_cell Insect Epidermal Cell cluster_inhibitor Mechanism of Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Cuticle New Cuticle Formation Chitin_Polymer->Cuticle BPU This compound BPU->Chitin_Synthase Inhibits

Mechanism of action of this compound.

Experimental Protocols

The following protocols are representative of the methods used to generate the comparative data.

Larval Leaf-Dip Bioassay (for LC50 Determination)

This method is used to determine the toxicity of the compound when ingested by leaf-eating insects such as Plutella xylostella.

  • Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone with a non-ionic surfactant). A series of five to seven graded concentrations are then prepared by serial dilution.

  • Leaf Treatment: Leaf discs (e.g., cabbage for P. xylostella) of a uniform size are dipped into each test concentration for 30 seconds and then allowed to air dry. Control leaf discs are dipped in the solvent-surfactant solution only.

  • Insect Exposure: Third-instar larvae are placed on the treated leaf discs in a petri dish. Each concentration is replicated at least three times with 10-20 larvae per replicate.

  • Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: The LC50 values and their 95% confidence intervals are calculated using probit analysis.

Topical Application Bioassay (for LD50 Determination)

This method is used to assess the contact toxicity of the compound, particularly for insects like the Colorado Potato Beetle.

  • Preparation of Dosing Solutions: A stock solution of the test compound is prepared in a volatile solvent like acetone. Serial dilutions are made to create a range of doses.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect. Control insects are treated with acetone only.

  • Insect Maintenance: The treated insects are housed in containers with access to food and water.

  • Mortality Assessment: Mortality is assessed at 24 and 48 hours post-application.

  • Data Analysis: The LD50, expressed as micrograms of the compound per gram of insect body weight, is calculated using probit analysis.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment P1 Prepare Stock & Serial Dilutions E1 Leaf-Dip Assay (Ingestion) P1->E1 E2 Topical Application (Contact) P1->E2 P2 Select & Prepare Test Insects P2->E1 P2->E2 A1 Record Mortality at 24, 48, 72h E1->A1 E2->A1 A2 Probit Analysis A1->A2 A3 Determine LC50 / LD50 A2->A3

General workflow for insecticidal bioassays.

Structure-Activity Relationship and Classification

The efficacy of benzoyl-urea insecticides is influenced by the nature of the substituents on the benzoyl and phenyl rings. The introduction of an allyl group on the urea nitrogen in this compound is a novel modification intended to enhance binding to the target site or alter the compound's metabolic stability within the insect.

BPU_Classification A Insect Growth Regulators (IGRs) B Benzoyl-urea Insecticides (BPUs) A->B C First Generation (e.g., Diflubenzuron) B->C D Second Generation (e.g., Lufenuron) B->D E Novel Derivatives B->E F This compound E->F

Classification of this compound.

Conclusion

The representative data suggests that this compound is a highly effective insecticide against key lepidopteran, coleopteran, and dipteran pests, with performance comparable or superior to first-generation benzoyl-ureas. Its mode of action as a chitin synthesis inhibitor and favorable (hypothesized) safety profile for non-target insects like honey bees make it a promising candidate for inclusion in integrated pest management (IPM) programs. Further field trials are warranted to validate these laboratory findings.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of N-allyl-N'-benzoyl-urea and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various benzoylurea derivatives, serving as a proxy for understanding the potential of N-allyl-N'-benzoyl-urea as an anticancer agent. The information is intended for researchers, scientists, and drug development professionals.

In Vitro Efficacy of Benzoylurea Derivatives

The in vitro anticancer activity of benzoylurea derivatives has been evaluated against a range of human cancer cell lines. The primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.

Quantitative Data Summary
Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazoloxyphenyl benzoyl urea derivativesA-549 (Lung)Not specified, but 50-100 times more active than CisplatinCisplatinNot specified
SKOV-3 (Ovarian)Not specifiedCisplatinNot specified
SK-MEL-2 (Melanoma)Not specifiedCisplatinNot specified
XF-498 (CNS)Not specifiedCisplatinNot specified
HCT-15 (Colon)Not specifiedCisplatinNot specified
3-haloacylamino benzoylurea derivatives (11e and 14b)CEM (Leukemia)0.01 - 0.30--
Daudi (Lymphoma)0.01 - 0.30--
MCF-7 (Breast)0.01 - 0.30--
Bel-7402 (Hepatoma)0.01 - 0.30--
DU-145 (Prostate)0.01 - 0.30--
PC-3 (Prostate)0.01 - 0.30--
DND-1A (Melanoma)0.01 - 0.30--
LOVO (Colon)0.01 - 0.30--
MIA Paca (Pancreatic)0.01 - 0.30--
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)Lower than Hydroxyurea and ErlotinibHydroxyureaNot specified
ErlotinibNot specified
T47D (Breast)Not specifiedErlotinibBetter than test compound
HeLa (Cervical)Not specifiedErlotinibBetter than test compound
N-benzoyl-N'-phenylthiourea and its derivativesMCF-7 (Breast)0.31 (for 2,4-Cl BFTU)HydroxyureaHigher than test compounds

In Vivo Efficacy of Benzoylurea Derivatives

The in vivo anticancer potential of benzoylurea derivatives has been demonstrated in preclinical animal models, primarily using human tumor xenografts in immunodeficient mice. These studies assess the ability of the compounds to inhibit tumor growth.

Quantitative Data Summary
CompoundAnimal ModelTumor TypeAdministration RouteEfficacy
Benzoylurea derivative 14bNude miceHuman hepatocarcinomaNot specified86% inhibition in tumor volume
N-(2-Nitrobenzoyl)-N'-[4-(2-pyrimidinyloxy)phenyl]ureasMiceP388 leukemiaIntraperitoneal or oralHigh antitumor activity

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[1]

  • Compound Treatment: The test compound is serially diluted and added to the wells. Control wells with untreated cells and vehicle-treated cells are included.[1]

  • Incubation: The plate is incubated for a period of 24 to 72 hours.[1]

  • MTT Addition: MTT reagent (typically 5 mg/mL in PBS or culture medium) is added to each well and the plate is incubated for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the compound concentration.[1]

In Vitro Microtubule Assembly Inhibition Assay

Objective: To assess the effect of a test compound on the polymerization of tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), and GTP.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture. Known microtubule inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) are used as controls.

  • Polymerization Induction: The reaction is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.[3]

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a test compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[4][5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice through a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. A control group receives a vehicle.[6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.[7]

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size or after a specific duration.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibitors Inhibition of Apoptosis (e.g., Bad, Caspase-9) Akt->Apoptosis_Inhibitors Promotes Cell_Cycle_Progression Cell Cycle Progression (e.g., p27, GSK3β) Akt->Cell_Cycle_Progression Promotes Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: PI3K/Akt Signaling Pathway in Cancer.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Tubulin_Assay Microtubule Assembly Inhibition Assay invivo_decision Proceed to In Vivo? MTT_Assay->invivo_decision Promising Results Tubulin_Assay->invivo_decision Promising Results Animal_Model Immunodeficient Mice (e.g., Nude Mice) Xenograft Human Tumor Xenograft Implantation Animal_Model->Xenograft Treatment Compound Administration Xenograft->Treatment Measurement Tumor Growth Measurement Treatment->Measurement end End Measurement->end Efficacy Determined start Start start->Cell_Culture start->Animal_Model invivo_decision->Xenograft

Caption: Workflow for Anticancer Drug Evaluation.

References

Comparative Analysis of the Structure-Activity Relationship of N-allyl-N'-benzoyl-urea Derivatives and Related Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-acylurea scaffold is a prominent feature in numerous biologically active compounds, recognized for its ability to form key interactions with therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-allyl-N'-benzoyl-urea derivatives and structurally similar compounds, with a focus on their anticancer properties. The information presented is collated from various studies on benzoylurea and allylthiourea analogs, providing insights into the structural requirements for cytotoxic activity.

Quantitative Data Summary

The cytotoxic activities of various N-benzoyl-3-allylthiourea (BATU) and other benzoylurea derivatives against different human cancer cell lines are summarized below. These compounds are structurally analogous to N-allyl-N'-benzoyl-ureas and provide valuable SAR insights.

Compound IDR1 (Benzoyl Moiety)R2 (Urea/Thiourea Moiety)Cell LineIC50 (µM)Reference
BATU Unsubstituted PhenylAllylthioureaMCF-71.47[1]
BATU Unsubstituted PhenylAllylthioureaMCF-7/HER-20.64[1]
ATU (Lead Compound) -AllylthioureaMCF-75.22[1]
ATU (Lead Compound) -AllylthioureaMCF-7/HER-23.17[1]
4-methyl-3-benzoyl allylthiourea 4-MethylphenylAllylthioureaT47D296[1]
4-methyl-3-benzoyl allylthiourea 4-MethylphenylAllylthioureaMCF-7/HER-2134[1]
11e 3-(iodoacetamido)-6-fluorophenylUreaCEM0.01 - 0.30[2]
14b 3-(iodoacetamido)-6-fluorophenylUreaMultiple0.01 - 0.30[2]
Compound 9b 4-(trifluoromethyl)phenylN'-(4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)-3-methoxybenzyl)-N'-(1-methylpiperidin-4-yl)ureaA549< 5[3]
Compound 9d 4-(trifluoromethyl)phenylN'-(4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)-3-methoxybenzyl)-N'-(1-methylpiperidin-4-yl)ureaHCT116< 3[3]

Structure-Activity Relationship Insights

From the available data on analogous series, several key SAR points can be inferred for this compound derivatives:

  • Importance of the Benzoyl Group: The introduction of a benzoyl group to the allylthiourea scaffold (comparing ATU to BATU) significantly enhances cytotoxic activity, indicating that the benzoyl moiety is crucial for the anticancer effect.[1]

  • Substitution on the Phenyl Ring:

    • Halogen substitution at the 6-position of the phenyl ring in 3-haloacylamino benzoylureas has been shown to enhance anticancer activity.[2]

    • Electron-withdrawing groups, such as trifluoromethyl, on the N-aryl ring of N-aryl-N'-benzylurea derivatives lead to increased antiproliferative activity.[3]

  • The Allyl Group: While direct comparisons are limited, the presence of the allyl group is a common feature in the studied thiourea derivatives with notable cytotoxic effects.[1][4]

  • Urea vs. Thiourea Linkage: Both urea and thiourea derivatives exhibit potent anticancer activities. Thiourea derivatives have been specifically noted as potential inhibitors of EGFR and HER-2 kinases.[4][5]

  • N'-Substitutions: Complex substitutions on the second nitrogen of the urea moiety, such as the bulky substituted benzyl group in compounds 9b and 9d, can lead to highly potent anticancer agents, particularly when combined with favorable substitutions on the N-benzoyl ring.[3]

Experimental Protocols

General Synthesis of N-aryl-N'-benzylurea Derivatives:

A general synthetic route involves the reaction of a substituted aniline or benzylamine with triphosgene and triethylamine in dichloromethane to form the corresponding isocyanate.[3] This is followed by the addition of the appropriate amine to yield the final urea derivative. The reaction mixture is then typically purified by washing with water and brine, drying over sodium sulfate, and concentrating under reduced pressure.[3]

MTT Assay for Cytotoxicity:

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[3]

Visualizations

Proposed Mechanism of Action for Benzoylurea Derivatives

G cluster_drug Drug Action cluster_cell Cellular Events Benzoylurea Derivative Benzoylurea Derivative Microtubule Assembly Microtubule Assembly Benzoylurea Derivative->Microtubule Assembly Inhibits M-phase Arrest M-phase Arrest Microtubule Assembly->M-phase Arrest Leads to Bcl-2 Inactivation Bcl-2 Inactivation M-phase Arrest->Bcl-2 Inactivation Induces Apoptosis Apoptosis Bcl-2 Inactivation->Apoptosis Triggers

Caption: Proposed signaling pathway for the antimitotic activity of certain benzoylurea derivatives.[2]

Experimental Workflow for Synthesis and Cytotoxicity Screening

G Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock Solutions Preparation of Stock Solutions Purification->Stock Solutions MTT Assay MTT Cytotoxicity Assay Stock Solutions->MTT Assay Cell Culture Cancer Cell Line Culture Cell Culture->MTT Assay Data Analysis IC50 Value Determination MTT Assay->Data Analysis SAR Analysis Structure-Activity Relationship Analysis Data Analysis->SAR Analysis End End SAR Analysis->End

Caption: A typical experimental workflow for the synthesis and anticancer evaluation of novel compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.